1,2-Dihydroacenaphthylene-5-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-dihydroacenaphthylene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEOTRCBGZQYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277607 | |
| Record name | 1,2-dihydroacenaphthylene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-46-0 | |
| Record name | 5-Acenaphthenecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acenaphthenecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-dihydroacenaphthylene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acenaphthenecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 1,2-Dihydroacenaphthylene-5-carbaldehyde. The document details its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and explores its potential biological significance, particularly in the context of antitumor research. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Core Properties of this compound
This compound, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a compound of interest in synthetic chemistry and potentially in medicinal chemistry. Its basic properties are summarized below.
Chemical and Physical Data
A compilation of the key chemical and physical data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 5345-46-0 | |
| Molecular Formula | C₁₃H₁₀O | |
| Molecular Weight | 182.22 g/mol | [1] |
| IUPAC Name | 1,2-dihydro-5-acenaphthylenecarbaldehyde | [1] |
| Melting Point | 102-106 °C | |
| Boiling Point | 367.2 °C at 760 mmHg | |
| Density | 1.243 g/cm³ | |
| Appearance | Likely a solid, given the melting point. The parent compound, acenaphthene, is a white to pale yellow crystalline powder. | [2] |
| Solubility | The parent compound, acenaphthene, is soluble in hot alcohol and very soluble in benzene, but insoluble in water. Similar solubility is expected for the aldehyde derivative. | [2] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the formylation of acenaphthene. The Vilsmeier-Haack reaction is a widely used and efficient method for this purpose, employing a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride.[3]
Vilsmeier-Haack Reaction for the Synthesis of this compound
This protocol outlines the synthesis of this compound from acenaphthene.
2.1.1. Materials and Reagents
-
Acenaphthene (1,2-Dihydroacenaphthylene)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent
-
Sodium acetate solution (aqueous)
-
Hydrochloric acid (aqueous, dilute)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
2.1.2. Experimental Procedure
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF) in an anhydrous solvent like dichloromethane. Cool the flask in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel with constant stirring. The reaction is exothermic and should be controlled by the rate of addition. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.
-
Formylation Reaction: After the formation of the Vilsmeier reagent is complete, add a solution of acenaphthene in the same anhydrous solvent to the reaction mixture, again, dropwise at a low temperature. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for several hours to ensure the completion of the reaction.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it carefully into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde. Stir the mixture vigorously until the ice has melted completely. The product may precipitate as a solid.
-
Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane. Combine all the organic extracts.
-
Purification: Wash the combined organic extracts sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Chromatographic Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the purified compound should be determined and compared with the literature value.
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: Synthetic workflow for this compound.
Biological Significance and Potential Applications
While specific studies on the biological activity of this compound are limited, the broader class of acenaphthene derivatives has garnered significant interest in medicinal chemistry, particularly in the development of novel antitumor agents.
Antitumor Potential of Acenaphthene Derivatives
Several studies have synthesized and evaluated novel acenaphthene derivatives for their cytotoxic activity against various human tumor cell lines.[4][5][6][7] These studies have demonstrated that modifications to the acenaphthene core can lead to compounds with significant antiproliferative effects. For instance, certain acenaphthene derivatives have shown promising activity against non-small cell lung cancer, colon adenocarcinoma, breast cancer, melanoma, and pancreatic cancer cell lines.[4][5][6][7] The rigid, planar structure of the acenaphthene core is thought to play a crucial role in its biological activity, potentially through intercalation with DNA.[8]
Potential Signaling Pathway Involvement
Given the planar aromatic nature of the acenaphthene core, a plausible mechanism of action for its antitumor activity is through DNA intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to apoptosis or cell death. The aldehyde functional group in this compound could serve as a handle for further chemical modifications to enhance this activity or to introduce other pharmacophoric features.
Diagram of a Putative Mechanism of Action
Caption: A potential mechanism of action for acenaphthene derivatives.
Conclusion
This compound is a readily synthesizable compound with a well-defined set of physical and chemical properties. Its structural similarity to other biologically active acenaphthene derivatives suggests its potential as a scaffold in drug discovery, particularly in the development of novel anticancer agents. Further research is warranted to explore its specific biological targets and to elucidate its precise mechanism of action. This guide provides a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds.
References
- 1. This compound | 5345-46-0 [sigmaaldrich.com]
- 2. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mdpi.com [mdpi.com]
- 8. echemcom.com [echemcom.com]
Technical Guide: 1,2-Dihydroacenaphthylene-5-carbaldehyde (CAS 5345-46-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available scientific and technical data for 1,2-Dihydroacenaphthylene-5-carbaldehyde, a chemical intermediate with potential applications in medicinal chemistry and materials science. Due to the limited availability of detailed experimental studies in publicly accessible literature, this document summarizes known properties and provides a theoretical framework for its synthesis and potential utility.
Chemical and Physical Properties
This compound, also known as acenaphthene-5-carboxaldehyde, is a derivative of the polycyclic aromatic hydrocarbon acenaphthene. Its core structure is of interest in the development of novel therapeutic agents and functional materials.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5345-46-0 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₃H₁₀O | Sigma-Aldrich[1] |
| Molecular Weight | 182.22 g/mol | Sigma-Aldrich[1] |
| IUPAC Name | This compound | |
| Synonyms | Acenaphthene-5-carboxaldehyde | |
| Melting Point | 102-106 °C | |
| Boiling Point | 367.2 °C at 760 mmHg (Predicted) | |
| Density | 1.243 g/cm³ (Predicted) | |
| Appearance | Solid | Sigma-Aldrich[1] |
Synthesis
The primary route for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3][4] In this case, acenaphthene serves as the aromatic substrate, which is reacted with a Vilsmeier reagent generated in situ from a formamide derivative (such as N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[2][4]
General Experimental Protocol for Vilsmeier-Haack Formylation of Acenaphthene (Hypothetical)
-
Reagents: Acenaphthene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (or another suitable solvent), Sodium acetate solution, Water.
-
Procedure:
-
The Vilsmeier reagent is prepared by the slow addition of POCl₃ to an ice-cold solution of DMF in a dry, inert solvent.
-
A solution of acenaphthene in the same solvent is then added dropwise to the freshly prepared Vilsmeier reagent, maintaining a low temperature.
-
The reaction mixture is stirred at a controlled temperature for a specified duration to allow for the electrophilic substitution to occur.
-
Upon completion, the reaction is quenched by the addition of a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the intermediate iminium salt.
-
The product is then extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified, typically by column chromatography or recrystallization, to yield pure this compound.
-
Vilsmeier-Haack Reaction Workflow
References
An In-depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde. The information is curated for professionals in chemical research and drug development, with a focus on presenting clear, actionable data and methodologies.
Core Molecular Information
This compound, also known as 5-formylacenaphthene, is an aromatic aldehyde derivative of acenaphthene. Acenaphthene itself is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core with an ethylene bridge connecting positions 1 and 8. The addition of a carbaldehyde (formyl) group to the C5 position of the acenaphthene backbone makes it a valuable intermediate for the synthesis of more complex molecules.[1]
The structural and physicochemical properties are summarized below.
| Property | Data | Reference |
| CAS Number | 5345-46-0 | |
| Molecular Formula | C₁₃H₁₀O | |
| Molecular Weight | 182.22 g/mol | [2] |
| IUPAC Name | 1,2-dihydro-5-acenaphthylenecarbaldehyde | |
| Physical Form | Solid | |
| Melting Point | 102-106 °C | |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Spectroscopic Properties
Detailed, experimentally verified spectral data for this compound is not extensively available in the cited literature. However, based on the known structure, the following characteristic signals can be anticipated.
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | - A distinct singlet for the aldehyde proton (CHO) in the downfield region, typically between δ 9-10 ppm. - A series of multiplets in the aromatic region (δ 7-8 ppm) corresponding to the protons on the acenaphthene ring system. - A singlet or a pair of multiplets around δ 3-4 ppm for the four protons of the ethylene bridge (-CH₂-CH₂-). |
| ¹³C NMR | - A signal for the carbonyl carbon of the aldehyde group in the highly deshielded region, likely around δ 190 ppm. - Multiple signals in the aromatic region (δ 120-150 ppm) for the carbons of the acenaphthene core. - Signals for the two sp³ hybridized carbons of the ethylene bridge, expected in the aliphatic region (δ 25-35 ppm). |
| IR Spectroscopy | - A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde, typically appearing in the range of 1680-1710 cm⁻¹. - C-H stretching vibrations for the aldehyde proton, often seen as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. - Aromatic C-H stretching bands above 3000 cm⁻¹. - Aliphatic C-H stretching bands from the ethylene bridge, just below 3000 cm⁻¹. |
Experimental Protocols: Synthesis
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction .[3][4] This reaction facilitates the formylation of electron-rich aromatic compounds, such as acenaphthene, using a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[1][4]
Reaction: Acenaphthene → this compound
Reagents:
-
Acenaphthene (Substrate)
-
N,N-Dimethylformamide (DMF, Formylating Agent Precursor)
-
Phosphorus oxychloride (POCl₃, Activating Agent)
-
Appropriate solvent (e.g., Dichloroethane - DCE)
-
Aqueous solution for workup (e.g., Sodium bicarbonate or Sodium acetate solution)
Detailed Methodology:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF) to a suitable solvent like dichloroethane. Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring vigorously. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes. This process forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Formylation: Dissolve the acenaphthene substrate in a minimal amount of the reaction solvent. Add this solution dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture, typically to around 60-90 °C, and maintain it at this temperature for several hours (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).
-
Hydrolysis (Workup): After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice.
-
Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the effervescence ceases. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[5]
Mandatory Visualizations
The following diagrams illustrate key logical and structural aspects of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
Biological Activity and Relevance
While specific studies on the biological activity of this compound are limited, the broader class of acenaphthene derivatives has attracted significant interest in medicinal chemistry. Various substituted acenaphthenes have been synthesized and evaluated for a range of biological activities, most notably as potential antitumor agents.[6][7] These derivatives have been tested against several human cancer cell lines, demonstrating that the acenaphthene scaffold can serve as a promising pharmacophore for the development of novel therapeutic agents.[6]
This compound serves as a key synthetic intermediate. The aldehyde functional group is highly versatile, allowing for further chemical modifications such as condensations, oxidations, or reductions to create a library of novel acenaphthene-based compounds for biological screening and drug discovery programs.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. This compound | 5345-46-0 [sigmaaldrich.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Chemical Identity and Properties
1,2-Dihydroacenaphthylene-5-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a compound of interest in medicinal chemistry and materials science.
IUPAC Name: 1,2-dihydro-5-acenaphthylenecarbaldehyde[1]
Synonyms: 5-Acenaphthenecarboxaldehyde, acenaphthene-5-carbaldehyde[2]
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value | Reference |
| CAS Number | 5345-46-0 | |
| Molecular Formula | C₁₃H₁₀O | |
| Molecular Weight | 182.22 g/mol | [1][2] |
| InChI Key | VNEOTRCBGZQYJT-UHFFFAOYSA-N | [1] |
| Appearance | White to beige crystals | [3] |
| Melting Point | 102-106 °C | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a key area of research for the development of novel compounds with potential therapeutic applications.
2.1. Synthesis of Acenaphthene Derivatives
A common precursor for various acenaphthene derivatives is 5-bromoacetylacenaphthene, which can be synthesized from acenaphthene.[5]
Experimental Protocol: Preparation of 5-Bromoacetylacenaphthene [5]
-
Dissolve acenaphthene (18.6 g, 211 mmol) and bromoacetyl bromide (12.6 mL, 145 mmol) in dichloromethane (CH₂Cl₂, 120 mL).
-
Cool the solution to -20 °C.
-
Slowly add aluminum chloride (22.8 g, 171 mmol) to the stirring solution.
-
After the reaction is complete, evaporate the reaction mixture.
-
Add a 5% sodium bicarbonate (NaHCO₃) solution (5 mL) to the residue and stir for 20 minutes.
-
Filter the mixture to obtain the solid product.
-
Recrystallize the solid from a suitable solvent to yield 5-bromoacetylacenaphthene.
This protocol can be adapted for the synthesis of other derivatives, including the target compound this compound, by selecting appropriate starting materials and reaction conditions.
2.2. Diagram of a General Synthetic Pathway for Acenaphthene Derivatives
The following diagram illustrates a generalized synthetic route for producing various acenaphthene derivatives, highlighting the key steps and intermediates.
Caption: Synthetic route for acenaphthene derivatives.
Biological Activity and Applications
Acenaphthene derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.
3.1. Antitumor Activity
Several novel acenaphthene derivatives have been synthesized and evaluated for their antitumor properties against various human cancer cell lines.[5] These compounds have shown potential as antitumor agents, with some exhibiting activity comparable to the positive control, adriamycin.[5]
Table 2: In Vitro Antitumor Activity of Acenaphthene Derivatives (20 µM) [5]
| Compound | H460 (Non-small cell lung cancer) | SW480 (Colon adenocarcinoma) | MDA-MB-468 (Breast cancer) | SKRB-3 (Breast cancer) | A375 (Melanoma) | BxPC-3 (Pancreatic cancer) |
| 3a | 25.2 ± 2.8 | 1.7 ± 2.3 | 0.8 ± 3.9 | 1.3 ± 8.8 | 42.3 ± 2.2 | 4.0 ± 3.4 |
| 3b | 19.3 ± 6.6 | 20.2 ± 5.6 | 27.3 ± 6.8 | 35.2 ± 3.2 | 25.7 ± 3.2 | 18.6 ± 2.8 |
| 3c | 24.3 ± 9.1 | 22.6 ± 3.0 | 55.5 ± 3.8 | 66.1 ± 2.2 | 31.7 ± 5.0 | 17.1 ± 3.7 |
| Adriamycin | - | - | 63.4 ± 0.4 | 68.1 ± 1.3 | - | - |
Data represents the inhibition rate (%).
3.2. Other Biological Activities
In addition to their antitumor effects, acenaphthene derivatives have been investigated for a variety of other biological properties, including:
-
Antifungal activity[5]
-
Antimicrobial activity[5]
-
Anti-inflammatory activity[5]
-
Insecticidal activity[5]
3.3. Diagram of the Drug Discovery and Development Workflow
The following diagram outlines the typical workflow for the discovery and development of new drugs based on acenaphthene derivatives.
Caption: Drug discovery and development workflow.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in various scientific and therapeutic fields. The synthetic accessibility of the acenaphthene core allows for the generation of diverse chemical libraries for biological screening. The demonstrated antitumor activity of certain derivatives warrants further investigation and optimization to develop novel and effective cancer therapies. Continued research into the synthesis, biological evaluation, and structure-activity relationships of these compounds will be crucial for realizing their full therapeutic potential.
References
- 1. This compound | 5345-46-0 [sigmaaldrich.com]
- 2. 5-Acenaphthenecarboxaldehyde | C13H10O | CID 220399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:5345-46-0 | Chemsrc [chemsrc.com]
- 5. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydroacenaphthylene-5-carbaldehyde, a derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a chemical compound of interest in organic synthesis. Its structure, featuring a reactive aldehyde group on the acenaphthene backbone, makes it a potentially valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known synonyms, chemical properties, and a likely synthetic route. It is important to note that while this document focuses on the chemical characteristics of the compound, there is a notable absence of publicly available information regarding specific trade names, biological activities, or its direct application in drug development and signaling pathways.
Chemical Identity and Properties
This compound is most commonly known by a variety of synonyms in chemical literature and supplier catalogs. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | 1,2-dihydro-5-acenaphthylenecarbaldehyde |
| CAS Number | 5345-46-0 |
| Molecular Formula | C₁₃H₁₀O |
| Molecular Weight | 182.22 g/mol |
| Physical Form | Solid |
| Melting Point | 102-106 °C |
| Purity (Typical) | ≥95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synonyms and Alternative Names
For clarity and comprehensive literature searching, the following synonyms are commonly used for this compound:
-
5-Acenaphthenecarboxaldehyde
-
1,2-dihydro-5-acenaphthylenecarbaldehyde
-
5-Formylacenaphthene
-
Acenaphthene-5-carbaldehyde
-
5-Acenaphthylenecarboxaldehyde, 1,2-dihydro-
Currently, there are no widely recognized trade names for this compound; it is primarily supplied under its chemical names for research and development purposes.
Synthesis and Experimental Protocols
The introduction of a formyl group onto an aromatic ring, such as the acenaphthene system, is commonly achieved through electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds and is a probable synthetic route to this compound.[1][2][3][4][5]
General Experimental Protocol: Vilsmeier-Haack Formylation of Acenaphthene
This protocol describes a general procedure for the formylation of an activated aromatic substrate like acenaphthene.
Reagents and Materials:
-
Acenaphthene (starting material)
-
N,N-Dimethylformamide (DMF) (reagent and solvent)
-
Phosphorus oxychloride (POCl₃) (Vilsmeier reagent precursor)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium acetate or Sodium hydroxide (for neutralization)
-
Ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.
-
Formylation Reaction: Dissolve acenaphthene in a suitable solvent (or use excess DMF). Slowly add the pre-formed Vilsmeier reagent to the acenaphthene solution at a controlled temperature (typically between 0°C and room temperature). The reaction mixture is stirred for a period ranging from a few hours to overnight, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the mixture is carefully poured into a beaker of crushed ice. The intermediate iminium salt is then hydrolyzed to the aldehyde by heating the aqueous mixture, often with the addition of a base such as sodium acetate or sodium hydroxide to neutralize the acidic conditions.
-
Purification: The crude product is then extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried over an anhydrous salt (like Na₂SO₄), and the solvent is removed under reduced pressure. The resulting solid can be further purified by column chromatography or recrystallization to yield pure this compound.
Visualizing the Synthetic Workflow
The logical flow of the Vilsmeier-Haack synthesis can be represented as a workflow diagram.
Caption: Workflow for the synthesis of this compound.
Applications and Future Directions
While this compound serves as a chemical intermediate, its potential applications in drug discovery and development are not well-documented in publicly available literature. The aldehyde functional group is versatile and can be used in a variety of subsequent reactions, such as the synthesis of Schiff bases, heterocycles, and other complex organic molecules. Researchers could potentially use this compound as a scaffold to build novel molecules for biological screening. However, at present, there are no established signaling pathways associated with this compound, nor are there published studies on its biological activity or therapeutic potential.
Conclusion
This compound is a well-characterized chemical compound with a clear synthetic pathway. This guide provides the essential chemical and physical data for researchers interested in its use in organic synthesis. The lack of information on its biological role or as a therapeutic agent suggests that this area remains unexplored and could be a potential avenue for future research. Professionals in drug development should view this compound as a starting material for the synthesis of novel chemical entities rather than a compound with known biological effects.
References
An In-Depth Technical Guide to the Theoretical and Experimental Properties of 1,2-Dihydroacenaphthylene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties, experimental protocols, and potential biological significance of 1,2-Dihydroacenaphthylene-5-carbaldehyde (also known as 5-Acenaphthenecarboxaldehyde). This document collates available data to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this polycyclic aromatic aldehyde.
Core Compound Properties and Theoretical Data
This compound is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). The introduction of a formyl (-CHO) group at the 5-position significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are compiled from chemical supplier databases and provide a baseline for its handling and characterization.
| Property | Value |
| CAS Number | 5345-46-0 |
| Molecular Formula | C₁₃H₁₀O |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to yellow to tan solid, powder, or crystals |
| Melting Point | 102-106 °C |
| Boiling Point | 367.2 °C at 760 mmHg |
| Density | 1.243 g/cm³ |
| InChI Key | VNEOTRCBGZQYJT-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC3=C(C=CC1=C23)C=O |
Theoretical Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Environment Description |
| ¹H | 9.5 - 10.5 | Aldehyde proton (-CHO), highly deshielded. |
| ¹H | 7.0 - 8.0 | Aromatic protons on the acenaphthene ring system. The specific shifts and coupling patterns will depend on their position relative to the aldehyde group. |
| ¹H | 3.0 - 3.5 | Aliphatic protons of the ethylene bridge (-CH₂-CH₂-). |
| ¹³C | 190 - 200 | Carbonyl carbon of the aldehyde group (C=O). |
| ¹³C | 120 - 150 | Aromatic carbons of the acenaphthene rings. |
| ¹³C | 25 - 35 | Aliphatic carbons of the ethylene bridge (-CH₂-CH₂-). |
Experimental Protocols
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction facilitates the formylation of electron-rich aromatic compounds.[1][2][3][4]
Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the formylation of acenaphthene to yield this compound.
Reagents and Materials:
-
Acenaphthene (starting material)
-
N,N-Dimethylformamide (DMF) (reagent and solvent)
-
Phosphorus oxychloride (POCl₃) (Vilsmeier reagent precursor)
-
Dichloromethane (DCM) or 1,2-dichloroethane (solvent)
-
Sodium acetate solution (for workup)
-
Ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The Vilsmeier reagent, a chloromethyl iminium salt, is formed in situ.[4]
-
Formylation: Dissolve acenaphthene in a minimal amount of an appropriate solvent like dichloromethane or use DMF as the solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 40-60 °C to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium acetate until it is alkaline.
-
Isolation and Purification: The product will often precipitate as a solid. Collect the crude product by filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Potential Biological Activity and Screening
While this compound itself has not been extensively studied for its biological effects, research on related acenaphthene derivatives indicates potential antitumor activity.[5][6][7][8] This suggests that the acenaphthene scaffold is a promising starting point for the development of novel therapeutic agents.
Antitumor Potential
Studies on novel acenaphthene derivatives have shown cytotoxic effects against various human solid tumor cell lines, including:
-
Non-small cell lung cancer (H460)[5]
-
Human colon adenocarcinoma (SW480)[5]
-
Human melanoma (A375)[5]
-
Human pancreatic cancer (BxPC-3)[5]
One derivative, in particular, demonstrated antitumor activity against the SKRB-3 breast cancer cell line comparable to the standard chemotherapeutic agent Adriamycin.[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and is commonly used to screen compounds for cytotoxic effects.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Potential Signaling Pathways and Mechanism of Action
Polycyclic aromatic hydrocarbons and their derivatives are known to interact with several biological pathways. While the specific pathways affected by this compound are unconfirmed, plausible mechanisms can be inferred from the broader class of PAHs, which are often associated with carcinogenesis and immunotoxicity.[9][10][11][12]
Key Potential Pathways:
-
Aryl Hydrocarbon Receptor (AhR) Signaling: Many PAHs are ligands for AhR, a transcription factor that regulates the expression of metabolic enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1).[9] Activation of this pathway leads to the metabolic activation of PAHs into reactive intermediates.
-
DNA Adduct Formation: These reactive metabolites can covalently bind to DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, a critical step in cancer initiation.[10]
-
Oxidative Stress Pathways: The metabolism of PAHs can generate reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components and activate stress-response signaling pathways (e.g., MAPK pathways), which are implicated in cancer development.[13]
-
Calcium Signaling: Some PAHs have been shown to disrupt intracellular calcium (Ca²⁺) homeostasis, which is a critical second messenger in many cellular processes, including lymphocyte activation and apoptosis.[12]
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. | Sigma-Aldrich [merckmillipore.com]
- 9. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer initiation by polycyclic aromatic hydrocarbons results from formation of stable DNA adducts rather than apurinic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of alterations in Ca(2+)-associated signaling pathways in the immunotoxicity of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news.cuanschutz.edu [news.cuanschutz.edu]
An In-depth Technical Guide to the Synthesis of Acenaphthene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acenaphthene-5-carbaldehyde is a valuable chemical intermediate in the synthesis of various organic compounds, particularly in the development of novel dyes, optical brighteners, and potentially pharmaceutical agents. This technical guide provides a comprehensive overview of the most viable synthetic routes to acenaphthene-5-carbaldehyde, with a focus on detailed experimental protocols, quantitative data, and logical workflows. While direct formylation of acenaphthene remains a less-documented approach, a robust and reproducible two-step synthesis commencing with Friedel-Crafts acylation has been established. This guide will detail this primary route and briefly explore potential direct methods.
Primary Synthetic Pathway: A Two-Step Approach
The most reliable and well-documented method for the synthesis of acenaphthene-5-carbaldehyde proceeds through a two-step sequence:
-
Friedel-Crafts Acylation: Acenaphthene is first acylated to form 5-acetylacenaphthene.
-
Oxidation and Reduction Sequence: The resulting ketone is then converted to the target aldehyde. This is typically achieved by oxidation to the corresponding carboxylic acid, followed by a selective reduction.
This pathway is favored due to the high regioselectivity of the Friedel-Crafts acylation at the 5-position of the acenaphthene nucleus and the availability of reliable methods for the subsequent transformations.
Step 1: Friedel-Crafts Acylation of Acenaphthene
The introduction of an acetyl group at the 5-position of acenaphthene is efficiently achieved through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol: [1]
-
Materials:
-
Acenaphthene (135 mmol)
-
Aluminum chloride (AlCl₃) (180 mmol)
-
Acetyl chloride (112 mmol)
-
Dry Dichloromethane (CH₂Cl₂) (360 mL)
-
Ice-water bath
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
n-Hexane
-
-
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser, add aluminum chloride (24 g, 180 mmol) and 240 mL of dry dichloromethane.
-
Cool the mixture in an ice-water bath and add acetyl chloride (8 mL, 112 mmol).
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of acenaphthene (20.8 g, 135 mmol) dissolved in 120 mL of dry dichloromethane to the flask.
-
Remove the ice-water bath and continue stirring at 20°C for 35 minutes.
-
Quench the reaction by carefully adding ice-water to the flask.
-
Separate the organic layer and wash it twice with saturated sodium carbonate solution and then with water.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from n-hexane to afford 5-acetylacenaphthene.
-
-
Quantitative Data:
Step 2: Conversion of 5-Acetylacenaphthene to Acenaphthene-5-carbaldehyde
This conversion is a two-part process involving the oxidation of the methyl ketone to a carboxylic acid, followed by the selective reduction of the carboxylic acid to the aldehyde.
The haloform reaction provides an effective method for converting methyl ketones to carboxylic acids.
Experimental Protocol: (Based on a patent for the synthesis of 5-acenaphthenecarboxylic acid)[2]
-
Materials:
-
5-Acetylacenaphthene (50 parts by weight)
-
Alkaline hypochlorite solution (excess)
-
Mineral acid (e.g., HCl)
-
-
Procedure:
-
Gently heat 5-acetylacenaphthene with an excess of alkaline hypochlorite solution on a steam bath. A vigorous reaction with the evolution of chloroform will occur.
-
After a few minutes, the reaction will be complete.
-
Cool the clear solution to precipitate the sodium salt of 5-acenaphthenecarboxylic acid.
-
Isolate the salt by filtration, dissolve it in water, and filter if necessary.
-
Precipitate the free carboxylic acid by adding a mineral acid.
-
Filter, wash with water, and dry the resulting 5-acenaphthenecarboxylic acid.
-
-
Quantitative Data:
-
Yield: The patent suggests a "quantitative yield".[2]
-
The selective reduction of a carboxylic acid to an aldehyde can be challenging as over-reduction to the alcohol is a common side reaction. Several methods can be employed:
-
Method A: Reduction via the Acid Chloride (Rosenmund Reduction)
-
Formation of the Acid Chloride: Convert acenaphthene-5-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Rosenmund Reduction: The resulting acid chloride is then catalytically hydrogenated over a poisoned palladium catalyst (e.g., palladium on barium sulfate) to yield the aldehyde. The poison (e.g., quinoline-sulfur) is crucial to prevent over-reduction to the alcohol.
-
-
Method B: Direct Reduction with Hydride Reagents
Specialized bulky hydride reducing agents can selectively reduce carboxylic acids or their ester derivatives to aldehydes. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, typically performed at low temperatures.[3]
General Experimental Protocol (Illustrative for DIBAL-H reduction of a methyl ester):
-
Materials:
-
Methyl acenaphthene-5-carboxylate (prepared from the carboxylic acid)
-
Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene)
-
Dry, inert solvent (e.g., toluene or THF)
-
Dry ice/acetone bath (-78 °C)
-
Methanol
-
Aqueous Rochelle's salt solution
-
-
Procedure:
-
Dissolve the methyl ester in a dry, inert solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.0-1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for a specified time (monitoring by TLC is recommended).
-
Quench the reaction at -78 °C by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt to aid in the workup.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography.
-
Alternative Synthetic Strategies (Exploratory)
While the two-step method is the most established, other direct formylation methods could potentially be applied to acenaphthene. These methods are generally less reported for this specific substrate but are worth considering for research purposes.
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate electron-rich aromatic rings. While acenaphthene is reactive, specific conditions for its successful formylation at the 5-position with high yield are not well-documented in readily available literature.
-
Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) to introduce a formyl group.[4][5] This could be a viable direct route for acenaphthene.
-
Gattermann-Koch and Gattermann Reactions: These methods use carbon monoxide/HCl or hydrogen cyanide/HCl, respectively, with a Lewis acid catalyst. They are classic formylation reactions but might have limitations in terms of substrate scope and reaction conditions.
Data Summary
| Synthesis Step | Reagents | Catalyst/Conditions | Yield | Purity | Reference |
| Friedel-Crafts Acylation | Acenaphthene, Acetyl chloride | AlCl₃, CH₂Cl₂, 20°C | 75% | 99% | [1] |
| Haloform Reaction | 5-Acetylacenaphthene | Alkaline hypochlorite | Quantitative | - | [2] |
| Selective Reduction (General) | Acenaphthene-5-carboxylic acid derivative | e.g., DIBAL-H at -78°C or Rosenmund catalyst | Variable | Variable | General Method |
Conclusion
The synthesis of acenaphthene-5-carbaldehyde is most reliably achieved through a two-step process involving the Friedel-Crafts acylation of acenaphthene to 5-acetylacenaphthene, followed by oxidation to the carboxylic acid and subsequent selective reduction. This pathway offers good overall yields and high purity of the intermediate and final products. While direct formylation methods present an area for further research, the two-step approach remains the recommended and most practical route for obtaining this valuable chemical intermediate for applications in drug development and materials science. Further optimization of the selective reduction step for acenaphthene-5-carboxylic acid would be a valuable contribution to the synthesis of this compound.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,2-Dihydroacenaphthylene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,2-Dihydroacenaphthylene-5-carbaldehyde (also known as acenaphthene-5-carbaldehyde). This compound serves as a valuable building block in medicinal chemistry and materials science. This document compiles available data to facilitate its use in research and development.
Physicochemical Properties
This compound is a solid with a melting point range of 102-106 °C.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O | [1] |
| Molecular Weight | 182.22 g/mol | |
| CAS Number | 5345-46-0 | [1] |
| Melting Point | 102-106 °C | [1] |
| Boiling Point | 367.2 °C at 760 mmHg | [2] |
| Density | 1.243 g/cm³ | [2] |
| Flash Point | 243.6 °C | [1] |
| Exact Mass | 182.07300 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the ethylene bridge protons. The aromatic protons would appear as a complex multiplet system due to coupling. The aldehyde proton would be a singlet in the downfield region, typically around 9-10 ppm. The ethylene bridge protons would present as a singlet or a pair of coupled multiplets in the aliphatic region.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), multiple signals for the aromatic carbons, and a signal for the sp³ hybridized carbons of the ethylene bridge.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylene bridge would appear just below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z = 182. Subsequent fragmentation may involve the loss of the formyl group (CHO), leading to a significant peak at m/z = 153.
Experimental Protocols: Synthesis
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack formylation of acenaphthene. This reaction introduces a formyl group onto an electron-rich aromatic ring.
Vilsmeier-Haack Formylation of Acenaphthene
Reaction Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich acenaphthene ring, primarily at the 5-position, to yield the corresponding aldehyde after hydrolysis.
General Procedure:
-
In a reaction vessel, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide at low temperature (typically 0-10 °C).
-
Acenaphthene, dissolved in a suitable solvent, is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete reaction.
-
Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by hydrolysis, often with the addition of a base such as sodium acetate, to neutralize the acidic medium and facilitate the formation of the aldehyde.
-
The crude product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.
-
Purification is typically achieved through recrystallization or column chromatography.
Caption: Vilsmeier-Haack synthesis of this compound.
Signaling and Metabolic Pathways
Currently, there is no specific information available in the scientific literature detailing signaling pathways directly involving this compound. However, the parent compound, acenaphthene, is a known polycyclic aromatic hydrocarbon (PAH) and its metabolic pathways have been studied.
Human cytochrome P450 enzymes are involved in the oxidation of acenaphthene, leading to various mono- and di-oxygenated products. This metabolism is a crucial step in the detoxification and elimination of this PAH from the body. It is plausible that this compound, if introduced into a biological system, would be subject to similar metabolic transformations, likely involving oxidation of the aldehyde group to a carboxylic acid or reduction to an alcohol, followed by conjugation and excretion.
Caption: Generalized metabolic pathway of acenaphthene.
References
1,2-Dihydroacenaphthylene-5-carbaldehyde chemical formula and weight
An In-Depth Technical Guide to 1,2-Dihydroacenaphthylene-5-carbaldehyde
For researchers, scientists, and professionals in drug development, this guide provides comprehensive technical information on this compound, a polycyclic aromatic hydrocarbon derivative.
Chemical Properties and Data
This compound, with the CAS number 5345-46-0, possesses a unique molecular structure that lends itself to various chemical reactions.[1][2] Its chemical formula is C13H10O, and it has a molecular weight of approximately 182.22 g/mol .[1][2]
| Property | Value |
| Molecular Formula | C13H10O |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 5345-46-0[1][2] |
| Melting Point | 102-106°C[1] |
| Boiling Point | 367.2°C at 760 mmHg[1] |
| Density | 1.243 g/cm³[1] |
| Flash Point | 243.6°C[1] |
| InChI Key | VNEOTRCBGZQYJT-UHFFFAOYSA-N |
Experimental Protocols
General Procedure for Tandem C-H Penta- and Hexaannulation Reactions:
This procedure describes the synthesis of acenaphthylene derivatives and could be conceptually adapted for the target molecule.
-
A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the following reagents under a nitrogen atmosphere:
-
[Cp*RhCl2]2 (5 mol%)
-
AgOTf (20 mol%)
-
CuO (3.0 equivalents)
-
1-Methylcyclohexane-1-carboxylic acid (1-MeCHA) (0.5 equivalents)
-
Naphthalene ketone substrate (1.0 equivalent)
-
Alkyne (4.0 equivalents)
-
1,2-Dichloroethane (DCE) (2.0 mL)
-
-
The vessel is securely sealed with a screw cap.
-
The reaction mixture is stirred at 150°C in an oil bath for 16 hours.[3]
-
Upon completion, the reaction is cooled to room temperature, and the resulting mixture is purified using appropriate chromatographic techniques to isolate the desired acenaphthylene product.
Key Reactions and Synthetic Pathways
The synthesis of acenaphthylene derivatives often involves transition metal-catalyzed C-H activation and subsequent annulation reactions. A proposed mechanistic pathway for the formation of acenaphthylenes from naphthalene ketones and alkynes is depicted below. This process showcases a rhodium-catalyzed C-H cyclopentaannulation followed by a Diels-Alder reaction.[3]
Figure 1: Proposed mechanism for acenaphthylene synthesis.
References
Solubility Profile of 1,2-Dihydroacenaphthylene-5-carbaldehyde in Organic Solvents: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dihydroacenaphthylene-5-carbaldehyde. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its expected solubility based on chemical structure and the known properties of the parent compound, acenaphthene (1,2-dihydroacenaphthylene). Furthermore, this guide furnishes detailed, generalized experimental protocols for determining the solubility of solid organic compounds in organic solvents, which are directly applicable to the title compound. A workflow for this experimental determination is also presented visually. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. The solubility of a compound is a critical physicochemical property that influences its application in various fields, including organic synthesis, materials science, and particularly in drug development, where it affects bioavailability and formulation. Understanding the solubility of this compound in different organic solvents is essential for its purification, reaction setup, and formulation.
Predicted Solubility of this compound
The structure of this compound includes a large, non-polar polycyclic aromatic hydrocarbon backbone and a polar aldehyde functional group. The "like dissolves like" principle suggests that the compound will exhibit good solubility in non-polar and moderately polar organic solvents. The presence of the aldehyde group may slightly increase its polarity compared to acenaphthene, potentially enhancing its solubility in more polar organic solvents. It is expected to have limited solubility in highly polar solvents like water.
Solubility Data of Acenaphthene (Parent Compound)
As a reference, the following table summarizes the available quantitative solubility data for the parent compound, acenaphthene (1,2-Dihydroacenaphthylene), in various organic solvents. This data can serve as a useful starting point for solvent selection for its derivatives.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Benzene | 25 | Very Soluble |
| Toluene | 25 | Very Soluble |
| Chloroform | 25 | Slightly Soluble |
| Acetic Acid | 25 | Soluble |
| Ethanol | 25 | Slightly Soluble |
| Water | 25 | 0.0004 |
Note: "Very Soluble" and "Soluble" are qualitative descriptors from the available literature. Precise quantitative values were not consistently available.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
-
Quantification of Solute:
-
Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.
-
Gravimetric Method: Evaporate the solvent from the filtered, pre-weighed vial and weigh the remaining solid residue.
-
Spectroscopic/Chromatographic Method: Dilute a known volume of the filtered saturated solution with a suitable solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the volume of the solvent.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be published, its chemical structure suggests a preference for non-polar and moderately polar organic solvents. The provided general experimental protocol offers a reliable method for researchers to determine the precise solubility of this compound in various solvents of interest. The solubility data for the parent compound, acenaphthene, can be a valuable guide for initial solvent screening. The generation of accurate solubility data is crucial for the effective utilization of this compound in scientific and industrial applications.
Methodological & Application
Synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described is the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic systems such as acenaphthene. This protocol includes reagent specifications, step-by-step instructions, reaction monitoring, and purification techniques. Additionally, an alternative approach via the Friedel-Crafts reaction is briefly discussed. Safety precautions and expected outcomes are also addressed to ensure successful synthesis in a research and development setting.
Introduction
This compound, also known as 5-formylacenaphthene, is a key intermediate in the synthesis of a variety of complex organic molecules. Its unique polycyclic aromatic hydrocarbon scaffold combined with a reactive aldehyde functionality makes it a versatile precursor for the development of novel therapeutic agents and functional materials. The introduction of the formyl group at the 5-position of the acenaphthene nucleus is most commonly achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction stands out as a highly effective method for this transformation, offering good regioselectivity and yields.[1][2][3]
Synthesis Protocols
Two primary methods for the synthesis of this compound are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation. The Vilsmeier-Haack reaction is generally preferred due to its milder conditions and higher selectivity for the mono-formylated product.
Primary Method: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] The electron-rich acenaphthene undergoes electrophilic attack by the Vilsmeier reagent, followed by hydrolysis to yield the desired aldehyde.[3]
Reaction Scheme:
Vilsmeier-Haack Reaction Scheme
Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Acenaphthene (C₁₂H₁₀) | Reagent Grade (≥98%) | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous (99.8%) | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent Grade (≥99%) | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous (≥99.8%) | Sigma-Aldrich |
| Sodium acetate (CH₃COONa) | ACS Reagent (≥99%) | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Sigma-Aldrich |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich |
| Diethyl ether (Et₂O) | ACS Reagent | Sigma-Aldrich |
| Hexane | ACS Reagent | Sigma-Aldrich |
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Reaction with Acenaphthene: Dissolve acenaphthene (1 equivalent) in anhydrous dichloromethane (DCM). Add the acenaphthene solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure this compound is typically a solid.
Expected Results:
| Parameter | Value |
| Yield | 60-70% |
| Physical State | Crystalline solid |
| Melting Point | 102-106 °C |
| ¹H NMR | Consistent with the product structure |
| ¹³C NMR | Consistent with the product structure |
| Mass Spec | M+ = 182.22 g/mol |
Alternative Method: Friedel-Crafts Acylation
The Friedel-Crafts reaction can also be employed to introduce a formyl group, typically through acylation followed by a subsequent oxidation or reduction step, or directly using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst. However, this method can sometimes lead to a mixture of 3- and 5-substituted isomers and may require harsher conditions. A patent describes the preparation of 5-acetyl-acenaphthene from acenaphthene and acetyl chloride using a Friedel-Crafts reaction.[6]
Reaction Scheme:
Friedel-Crafts Reaction Scheme
Due to the potential for isomer formation and harsher reaction conditions, the Vilsmeier-Haack reaction is the recommended protocol for the synthesis of this compound.
Experimental Workflow
The overall workflow for the synthesis and purification of this compound via the Vilsmeier-Haack reaction is depicted below.
Synthesis and Purification Workflow
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
The Vilsmeier-Haack reaction is exothermic. Proper temperature control is crucial, especially during the addition of POCl₃.
-
Always perform the reaction in a well-ventilated fume hood.
Conclusion
The Vilsmeier-Haack reaction provides an effective and reliable method for the synthesis of this compound. The detailed protocol provided in this application note offers a clear pathway for researchers to obtain this valuable intermediate in good yield and purity. Careful adherence to the experimental procedure and safety precautions is essential for a successful outcome. The resulting product can be utilized in a wide range of applications, from the development of new pharmaceuticals to the creation of advanced organic materials.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. scirp.org [scirp.org]
- 4. CN104262253A - Formylation method - Google Patents [patents.google.com]
- 5. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis [ouci.dntb.gov.ua]
- 6. CH129583A - Process for the preparation of 5-acenaphtenecarboxylic acid. - Google Patents [patents.google.com]
Application Notes and Protocols: 1,2-Dihydroacenaphthylene-5-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a practical guide for the utilization of 1,2-dihydroacenaphthylene-5-carbaldehyde as a versatile starting material in various organic transformations. The protocols outlined below are based on well-established synthetic methodologies for aromatic aldehydes and are adapted for this specific acenaphthene derivative. While direct literature precedents for these specific reactions with this compound are limited, these notes serve as a foundational blueprint for researchers to explore its synthetic potential.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 5345-46-0 | |
| Molecular Formula | C₁₃H₁₀O | |
| Molecular Weight | 182.22 g/mol | |
| Appearance | Solid | - |
| Melting Point | 102-106 °C | [1] |
| Boiling Point | 367.2 °C at 760 mmHg | [1] |
| Density | 1.243 g/cm³ | [1] |
Application Note 1: Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The aldehyde group of this compound can react with active methylene compounds in the presence of a basic catalyst to yield various α,β-unsaturated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other functional organic materials.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Neutralize the residue with a dilute solution of hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Potential Knoevenagel Condensation Products
| Active Methylene Compound | Expected Product Structure | Potential Applications |
| Malononitrile | 2-(1,2-dihydroacenaphthylen-5-ylmethylene)malononitrile | Precursor for heterocyclic synthesis, potential biological activity. |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1,2-dihydroacenaphthylen-5-yl)acrylate | Intermediate for the synthesis of substituted pyridines and other heterocycles. |
| Diethyl malonate | Diethyl 2-(1,2-dihydroacenaphthylen-5-ylmethylene)malonate | Building block for Michael additions and further functionalization. |
Workflow Diagram: Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation.
Application Note 2: Synthesis of Alkenes via Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can be converted to a variety of substituted alkenes using phosphorus ylides. This reaction is highly valuable for introducing vinyl groups and extending carbon chains.
Experimental Protocol: Wittig Reaction
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Saturated aqueous ammonium chloride solution
-
Standard Schlenk line or inert atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.05 eq) to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (often indicated by a color change).
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the aldehyde solution via a syringe or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Data Presentation: Potential Wittig Reaction Products
| Phosphonium Salt | Expected Product Structure | Potential Applications |
| Methyltriphenylphosphonium bromide | 5-Vinyl-1,2-dihydroacenaphthylene | Monomer for polymerization, precursor for further functionalization. |
| Ethyltriphenylphosphonium bromide | 5-(Prop-1-en-1-yl)-1,2-dihydroacenaphthylene | Building block for organic materials and pharmaceuticals. |
| (Methoxycarbonylmethyl)triphenylphosphonium bromide | Methyl 3-(1,2-dihydroacenaphthylen-5-yl)acrylate | Intermediate for the synthesis of bioactive molecules. |
Workflow Diagram: Wittig Reaction
Caption: General workflow for the Wittig reaction.
Application Note 3: Synthesis of Schiff Bases (Imines)
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. These compounds are important intermediates and are known for a wide range of biological activities. This compound readily undergoes this reaction to form a variety of substituted imines.
Experimental Protocol: Schiff Base Formation
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the mixture. The Schiff base product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Potential Schiff Base Products
| Primary Amine | Expected Product Structure | Potential Applications |
| Aniline | N-(1,2-dihydroacenaphthylen-5-ylmethylene)aniline | Ligands for metal complexes, precursors for reduced amines, potential antimicrobial agents. |
| 2-Aminopyridine | N-(1,2-dihydroacenaphthylen-5-ylmethylene)pyridin-2-amine | Chelating agents, building blocks for coordination polymers. |
| Hydrazine hydrate | 1,2-bis((1,2-dihydroacenaphthylen-5-yl)methylene)hydrazine | Precursors to N-N bonded heterocyclic systems. |
Workflow Diagram: Schiff Base Formation
Caption: General workflow for Schiff base formation.
Application Note 4: Synthesis of Amines via Reductive Amination
Reductive amination is a two-step, one-pot process to synthesize amines from aldehydes. It involves the initial formation of an imine (Schiff base), which is then reduced in situ to the corresponding amine. This is a highly versatile method for introducing amine functionalities.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Methanol or Dichloromethane (solvent)
-
Acetic acid (optional, for iminium ion formation)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen solvent in a round-bottom flask.
-
If using sodium triacetoxyborohydride, acetic acid (1.1 eq) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add the reducing agent (1.5 eq) portion-wise, maintaining the temperature with an ice bath if necessary.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or acid-base extraction.
Data Presentation: Potential Amine Products
| Amine | Reducing Agent | Expected Product Structure | Potential Applications |
| Ammonia (as ammonium acetate) | NaBH₃CN | (1,2-Dihydroacenaphthylen-5-yl)methanamine | Key intermediate for further derivatization. |
| Benzylamine | NaBH(OAc)₃ | N-Benzyl-1-(1,2-dihydroacenaphthylen-5-yl)methanamine | Building block for biologically active molecules. |
| Morpholine | NaBH(OAc)₃ | 4-((1,2-Dihydroacenaphthylen-5-yl)methyl)morpholine | Potential pharmacophore in drug discovery. |
Workflow Diagram: Reductive Amination
Caption: General workflow for reductive amination.
References
Application Notes and Protocols for C-H Activation Reactions Involving 1,2-Dihydroacenaphthylene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H activation is a powerful and increasingly utilized strategy in organic synthesis, enabling the construction of complex molecules in a more atom- and step-economical manner. This document provides detailed application notes and hypothetical protocols for the C-H activation of 1,2-Dihydroacenaphthylene-5-carbaldehyde. While direct C-H activation on this specific molecule is not extensively documented in current literature, the protocols and data presented herein are based on analogous and well-established methodologies for C-H activation of acenaphthene derivatives and aromatic aldehydes. These notes are intended to serve as a foundational guide for researchers looking to explore the functionalization of the 1,2-Dihydroacenaphthylene scaffold for applications in medicinal chemistry and materials science.
The acenaphthene core is a privileged scaffold in the development of novel therapeutics, with derivatives exhibiting a range of biological activities. The ability to selectively functionalize this core through C-H activation opens up new avenues for the synthesis of novel drug candidates.
Proposed C-H Activation Strategies
Based on analogous reactions, two primary catalytic systems are proposed for the C-H activation of this compound: Rhodium-catalyzed and Palladium-catalyzed reactions. The aldehyde functionality can act as a directing group, facilitating the activation of ortho C-H bonds.
Rhodium-Catalyzed Annulation via C-H Activation
Rhodium catalysts, particularly those with a Cp* (pentamethylcyclopentadienyl) ligand, have been successfully employed in the C-H activation and annulation of aryl ketones to construct acenaphthylene-containing polycyclic aromatic hydrocarbons.[1][2] A similar strategy could be adapted for this compound, where the aldehyde group directs the C-H activation at the C4 or C6 position.
Experimental Protocol: Hypothetical Rhodium-Catalyzed [4+2] Annulation
This protocol describes a hypothetical reaction between this compound and an alkyne to synthesize a functionalized acenaphthylene derivative.
Materials:
-
This compound
-
Alkyne (e.g., Diethyl acetylenedicarboxylate)
-
[Cp*RhCl₂]₂ (Rhodium catalyst)
-
AgSbF₆ (Silver hexafluoroantimonate, co-catalyst)
-
Cu(OAc)₂ (Copper(II) acetate, oxidant)
-
Pivalic acid (PivOH, additive)
-
1,2-Dichloroethane (DCE, solvent)
-
Nitrogen gas
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To a 25 mL Schlenk tube, add [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (2.0 equiv.), and PivOH (0.5 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add this compound (1.0 equiv.) and the alkyne (2.0 equiv.) followed by DCE (0.1 M solution with respect to the aldehyde).
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized acenaphthylene.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the proposed Rhodium-catalyzed C-H activation/annulation reaction, based on analogous transformations of aryl ketones.[1][2]
| Entry | Alkyne Partner | Catalyst Loading (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl acetylenedicarboxylate | 5 | PivOH | DCE | 120 | 16 | 75 |
| 2 | Phenylacetylene | 5 | PivOH | DCE | 120 | 24 | 60 |
| 3 | 1-Hexyne | 5 | PivOH | DCE | 120 | 24 | 55 |
| 4 | Diphenylacetylene | 5 | PivOH | DCE | 130 | 24 | 68 |
Palladium-Catalyzed Olefination using a Transient Directing Group
Palladium-catalyzed C-H olefination is a powerful tool for C-C bond formation. For aldehydes, a transient directing group strategy can be employed where the aldehyde reversibly forms an imine with an amino acid or amine, which then directs the palladium catalyst to the ortho C-H bond.[3][4]
Experimental Protocol: Hypothetical Palladium-Catalyzed C-H Olefination
This protocol outlines a hypothetical C-H olefination of this compound with an acrylate using an amino acid as a transient directing group.
Materials:
-
This compound
-
Olefin (e.g., Ethyl acrylate)
-
Pd(OAc)₂ (Palladium(II) acetate, catalyst)
-
L-Valine (transient directing group)
-
Ag₂CO₃ (Silver carbonate, oxidant)
-
K₂CO₃ (Potassium carbonate, base)
-
Hexafluoroisopropanol (HFIP, solvent)
-
Nitrogen gas
-
Sealed vial
Procedure:
-
To a sealed vial, add this compound (1.0 equiv.), ethyl acrylate (1.5 equiv.), Pd(OAc)₂ (10 mol%), L-Valine (30 mol%), Ag₂CO₃ (2.0 equiv.), and K₂CO₃ (1.0 equiv.).
-
Evacuate and backfill the vial with nitrogen.
-
Add HFIP (0.2 M solution with respect to the aldehyde).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the proposed Palladium-catalyzed C-H olefination.
| Entry | Olefin Partner | Catalyst Loading (mol%) | Directing Group | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | 10 | L-Valine | HFIP | 100 | 12 | 65 |
| 2 | Styrene | 10 | L-Valine | HFIP | 100 | 18 | 58 |
| 3 | N-vinylpyrrolidone | 10 | L-Valine | HFIP | 110 | 18 | 52 |
| 4 | Methyl methacrylate | 10 | L-Valine | HFIP | 100 | 24 | 45 |
Visualizations
Proposed Catalytic Cycle for Rhodium-Catalyzed Annulation
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed C-H activation and annulation.
Experimental Workflow for C-H Activation
Caption: A generalized workflow for performing C-H activation reactions.
Applications in Drug Development
Acenaphthene and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Functionalized acenaphthenes have been reported to possess antitumor, antifungal, antimicrobial, and anti-inflammatory properties. The C-H activation of this compound provides a direct route to novel derivatives that can be screened for various biological activities.
The aldehyde functional group on the acenaphthene scaffold can be further derivatized, for instance, through reductive amination or condensation reactions, to generate a library of compounds for high-throughput screening. The introduction of new substituents via C-H activation can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to the discovery of new lead compounds for drug development.
Disclaimer: The experimental protocols and quantitative data presented in this document are hypothetical and based on analogous reactions reported in the scientific literature. These should be considered as starting points for optimization. Researchers should exercise appropriate caution and conduct thorough literature searches and safety assessments before attempting any new chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
Application Notes and Protocols: Diels-Alder Reaction with 1,2-Dihydroacenaphthylene-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Diels-Alder reaction involving 1,2-Dihydroacenaphthylene-5-carbaldehyde derivatives. The information is intended to guide researchers in the synthesis of novel polycyclic compounds with potential applications in medicinal chemistry and materials science.
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction used to construct six-membered rings with high regio- and stereoselectivity.[1][2] This reaction has been widely applied in the total synthesis of complex natural products and the development of new materials.[1] The use of this compound as a dienophile in the Diels-Alder reaction offers a pathway to synthesize novel, structurally complex molecules. The resulting adducts, incorporating the rigid acenaphthylene scaffold, are of significant interest for applications in drug discovery and materials science due to their unique three-dimensional structures.
This document outlines a proposed protocol for the Diels-Alder reaction of this compound with cyclopentadiene, a highly reactive diene, to yield a bridged bicyclic adduct.
Proposed Reaction Scheme
The proposed Diels-Alder reaction involves the [4+2] cycloaddition of this compound (the dienophile) with cyclopentadiene (the diene). The reaction is expected to favor the endo product due to secondary orbital interactions.
Caption: Proposed Diels-Alder reaction of this compound.
Experimental Protocols
The following is a generalized protocol for the Diels-Alder reaction of this compound with cyclopentadiene. Cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene.[3]
3.1. Materials and Equipment
-
This compound
-
Dicyclopentadiene
-
Anhydrous toluene or xylene
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
3.2. Reaction Procedure
-
Preparation of Cyclopentadiene: In a fume hood, set up a fractional distillation apparatus with a 50 mL round-bottom flask containing dicyclopentadiene (1.2 equivalents) and a boiling chip. Heat the flask gently to approximately 180 °C. Collect the freshly distilled cyclopentadiene (boiling point ~41 °C) in a chilled receiving flask. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.[3]
-
Diels-Alder Reaction:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the aldehyde in a minimal amount of anhydrous toluene or xylene (e.g., 20-30 mL).
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC. For less reactive substrates, the reaction mixture can be heated to reflux (around 110-140 °C depending on the solvent) for several hours.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The product can also be recrystallized from a suitable solvent system like ethyl acetate/hexane.[4]
-
3.3. Characterization
The structure and purity of the synthesized Diels-Alder adduct should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and stereochemistry of the product.
-
Mass Spectrometry: To confirm the molecular weight of the adduct.
-
Melting Point: To assess the purity of the crystalline product.
Quantitative Data Summary
The following tables provide representative data for Diels-Alder reactions of aromatic aldehydes with cyclopentadiene, which can be used as a reference for optimizing the reaction of this compound derivatives.
Table 1: Reaction Conditions for Diels-Alder Reaction of Aromatic Aldehydes with Cyclopentadiene
| Entry | Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Cyclopentadiene | Toluene | 25 | 4 | 85 | Adapted from[5] |
| 2 | p-Nitrobenzaldehyde | Cyclopentadiene | Dichloromethane | 0 - 25 | 2 | 92 | Adapted from[5] |
| 3 | p-Methoxybenzaldehyde | Cyclopentadiene | Xylene | 80 | 6 | 78 | Adapted from[4] |
Table 2: Stereoselectivity of Diels-Alder Reactions
| Entry | Dienophile | Diene | Conditions | Endo:Exo Ratio | Reference |
| 1 | Acrylonitrile | Cyclopentadiene | 25 °C, neat | 90:10 | General Knowledge |
| 2 | Methyl Acrylate | Cyclopentadiene | 25 °C, neat | 76:24 | General Knowledge |
| 3 | Maleic Anhydride | Cyclopentadiene | 25 °C, Ethyl Acetate | >99:1 | [6] |
Visualizations
Caption: General experimental workflow for the Diels-Alder reaction.
Applications in Drug Development and Materials Science
The Diels-Alder adducts derived from this compound are expected to possess unique pharmacological and material properties.
-
Drug Development: The rigid, three-dimensional scaffold of the adducts can be utilized to design novel therapeutic agents. The aldehyde functionality can be further modified to introduce various pharmacophores, leading to the synthesis of libraries of compounds for high-throughput screening. The unique shape of these molecules may allow for selective binding to biological targets.
-
Materials Science: The thermal reversibility of the Diels-Alder reaction can be exploited to create self-healing polymers and recyclable thermosets.[6] By incorporating the acenaphthylene-based adducts into polymer backbones, materials with tunable thermal and mechanical properties can be developed.
Caption: From synthesis to potential applications of the Diels-Alder adducts.
References
Application Notes and Protocols for Creating Functional Dyes with 1,2-Dihydroacenaphthylene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and potential applications of novel functional fluorescent dyes derived from 1,2-Dihydroacenaphthylene-5-carbaldehyde. While direct applications of this specific aldehyde in the creation of biological dyes are not yet extensively documented in peer-reviewed literature, its structural similarity to other polycyclic aromatic hydrocarbons used in fluorescent probe development suggests significant potential. This document outlines hypothetical, yet scientifically grounded, protocols for the synthesis of a Schiff base-derived fluorescent probe, its spectroscopic characterization, and its application in cellular imaging. The provided methodologies are based on established principles of bioconjugation and fluorescence microscopy.
Introduction to this compound in Dye Synthesis
This compound is a polycyclic aromatic aldehyde. Its rigid, planar acenaphthylene core provides a foundation for the development of fluorescent molecules with potentially high quantum yields and excellent photostability. The aldehyde functional group serves as a versatile handle for covalent modification, allowing for the conjugation of the fluorophore to biomolecules or other functional moieties.
Two primary synthetic routes are proposed for the derivatization of this compound into functional dyes:
-
Schiff Base Formation: Reaction with primary amines to form fluorescent imines. This is a straightforward method for conjugation to proteins, amino acids, or amine-functionalized linkers.
-
Knoevenagel Condensation: Reaction with active methylene compounds to generate extended π-conjugated systems, which can tune the spectroscopic properties of the resulting dye.
This document will focus on the Schiff base formation route for creating a hypothetical bio-probe for cellular imaging.
Synthesis of a Hypothetical Functional Dye: Acenaphtho-Iminocoumarin (AIC)
For the purpose of these application notes, we propose the synthesis of a novel fluorescent probe, "Acenaphtho-Iminocoumarin" (AIC), through the Schiff base condensation of this compound with an amine-functionalized coumarin. Coumarins are well-known fluorophores, and their conjugation to the acenaphthylene moiety is expected to yield a dye with interesting photophysical properties.
Synthetic Workflow
The synthesis of AIC involves a one-step Schiff base formation reaction.
Application Notes and Protocols for 1,2-Dihydroacenaphthylene-5-carbaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis and subsequent reactions of 1,2-Dihydroacenaphthylene-5-carbaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols are based on established chemical transformations and are intended to be a starting point for laboratory implementation.
Synthesis of this compound
The primary method for the synthesis of this compound is the Vilsmeier-Haack formylation of acenaphthene.[1][2][3] This reaction introduces a formyl group (-CHO) onto the electron-rich acenaphthene ring system.[3]
Experimental Protocol: Vilsmeier-Haack Formylation of Acenaphthene
This protocol outlines the synthesis of this compound from acenaphthene using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Materials:
-
Acenaphthene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (saturated aqueous solution)
-
Ice
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent, a chloroiminium salt.[1]
-
Formylation Reaction: Dissolve acenaphthene (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the acenaphthene solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate with constant stirring until the pH is between 6 and 8.
-
The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% (Yields may vary based on reaction scale and purity of reagents) |
| Melting Point | 102-106 °C |
Synthesis Workflow
Reactions of this compound
The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[4][5]
General Protocol:
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, DBU)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Isolate the product by filtration and wash with a cold solvent.
-
Further purification can be achieved by recrystallization.
Quantitative Data (Exemplary):
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | up to 98 |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-6 h | ~90 |
Note: The above data is for general aromatic aldehydes and should be optimized for this compound.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[6][7]
General Protocol:
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, diethyl ether)
Procedure:
-
Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.
-
Wittig Reaction: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent under reduced pressure, the crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.[7]
Quantitative Data (Exemplary):
| Aldehyde | Wittig Reagent | Base | Solvent | Temperature | Yield (%) |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ | Water | Room Temp | High |
| 4-Nitrobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | NaHCO₃ | Water | Reflux | Moderate |
Note: The above data is for other aldehydes and reaction conditions should be optimized for this compound.
Reductive Amination
Reductive amination is a method to convert aldehydes or ketones into amines. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8]
General Protocol:
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
Dissolve this compound (1 equivalent) and the amine (1-1.2 equivalents) in the chosen solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry over a drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data (Exemplary):
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |
| 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde | Primary Amine | NaBH₄ | Methanol | up to 59 |
Note: The above data is for a different aldehyde and the conditions need to be optimized for this compound.[8]
Reaction Workflows
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sciepub.com [sciepub.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. cubanaquimica.uo.edu.cu [cubanaquimica.uo.edu.cu]
Application Notes and Protocols for Monitoring 1,2-Dihydroacenaphthylene-5-carbaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 1,2-Dihydroacenaphthylene-5-carbaldehyde. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for qualitative and quantitative analysis of this compound and its reaction progress.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a primary technique for monitoring the conversion of reactants to products in reactions involving this compound. It allows for the separation and quantification of the analyte from starting materials, intermediates, and byproducts.
Experimental Protocol:
A reverse-phase HPLC method is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column, a quaternary pump, and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 60% B
-
20-25 min: Column re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at 254 nm and 280 nm. The extended conjugation in the molecule suggests significant absorbance in this region.[1][2]
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).
-
Dilute the aliquot with the initial mobile phase composition (60:40 Acetonitrile:Water) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation:
| Compound | Retention Time (min) (Expected) | λmax (nm) (Expected) |
| This compound | 8.5 | 254, 280 |
| Starting Material (e.g., 1,2-Dihydroacenaphthylene) | 10.2 | 230 |
| Product | Varies | Varies |
Note: Retention times are estimates and will need to be confirmed experimentally.
Logical Workflow for HPLC Analysis:
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Purity Assessment
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for confirming the structure of this compound and identifying any volatile byproducts.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Sample Preparation:
-
Extract the reaction aliquot with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
Dilute with the extraction solvent to an appropriate concentration for GC-MS analysis.
-
Data Presentation:
| Compound | Retention Time (min) (Expected) | Key Mass Fragments (m/z) (Expected) |
| This compound | 12.3 | 182 (M+), 181 (M-H)+, 153, 128 |
| 1,2-Dihydroacenaphthylene | 9.8 | 154 (M+), 153, 152 |
Note: Retention times and fragmentation patterns are predictive and require experimental verification.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS based structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the structural verification of this compound and for identifying the structure of unknown byproducts. Both ¹H and ¹³C NMR should be utilized.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the solubility of the reaction components.
-
Sample Preparation:
-
Isolate a sufficient amount of the compound of interest from the reaction mixture, typically through column chromatography.
-
Ensure the sample is free of residual solvent.
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected chemical shifts (δ) for this compound:
-
Aldehyde proton: ~9.9-10.1 ppm (singlet).
-
Aromatic protons: ~7.3-8.0 ppm (multiplets).
-
Aliphatic protons (-CH₂-CH₂-): ~3.0-3.5 ppm (multiplets).
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ) for this compound:
-
Aldehyde carbon: ~190-193 ppm.
-
Aromatic carbons: ~120-150 ppm.
-
Aliphatic carbons: ~25-35 ppm.
-
-
Data Presentation:
| Nucleus | Chemical Shift (ppm) (Predicted) | Multiplicity |
| ¹H | 9.95 | s |
| ¹H | 7.3-8.0 | m |
| ¹H | 3.0-3.5 | m |
| ¹³C | 191.5 | s |
| ¹³C | 120-150 | m |
| ¹³C | 28.0 | t |
Note: These are predicted chemical shifts based on the structure and may vary slightly.
Relationship between Structure and NMR Data:
Caption: Correlation of structural features to NMR signals.
UV-Visible Spectroscopy for Conjugation Analysis
UV-Vis spectroscopy is a straightforward method to monitor reactions that involve changes in electronic conjugation. The formation of the aldehyde group in conjugation with the acenaphthene ring system will result in characteristic UV absorbance.[3][4]
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol, methanol, or hexane.
-
Sample Preparation:
-
Prepare a stock solution of the reaction aliquot in the chosen solvent.
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Measurement:
-
Use the pure solvent as a blank.
-
Scan the sample from 200 to 600 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
Data Presentation:
| Compound | λmax (nm) (Expected) | Molar Absorptivity (ε) (Expected) |
| This compound | ~254, ~280, ~320 | High |
| 1,2-Dihydroacenaphthylene | ~230, ~290, ~305 | Moderate |
Note: The presence of the carbonyl group in conjugation with the aromatic system is expected to cause a bathochromic (red) shift in the absorbance maxima compared to the parent acenaphthene.[1][2]
Signaling Pathway of UV-Vis Absorption:
Caption: Energy transition pathway in UV-Vis spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. utsc.utoronto.ca [utsc.utoronto.ca]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Application Notes and Protocols: Biological Activity Screening of 1,2-Dihydroacenaphthylene-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological activity screening of novel 1,2-Dihydroacenaphthylene-5-carbaldehyde derivatives. The protocols outlined below are foundational for assessing the potential of these compounds as anticancer and antimicrobial agents. While specific data for this compound derivatives is not yet widely published, this document utilizes data from structurally related acenaphthene derivatives to provide a practical guide for screening.
Part 1: Anticancer Activity Screening
Acenaphthene derivatives have demonstrated notable potential as antitumor agents. The primary method for in vitro screening is the assessment of cytotoxicity against various cancer cell lines.
Data Presentation: Cytotoxicity of Acenaphthene Derivatives
The following table summarizes the in vitro antiproliferative activity of a series of N-(4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl) derivatives, which are structurally related to the target compounds. The data is presented as the inhibition rate (%) at a concentration of 20 μM against a panel of human cancer cell lines.
| Compound ID | R Substituent | H460 (Lung) | SW480 (Colon) | MDA-MB-468 (Breast) | SKRB-3 (Breast) | A375 (Melanoma) | BxPC-3 (Pancreatic) |
| 3a | -NH₂ | 25.2 ± 2.8 | 1.7 ± 2.3 | 0.8 ± 3.9 | 1.3 ± 8.8 | 42.3 ± 2.2 | 4.0 ± 3.4 |
| 3b | -NHPh | 19.3 ± 6.6 | 20.2 ± 5.6 | 27.3 ± 6.8 | 35.2 ± 3.2 | 25.7 ± 3.2 | 18.6 ± 2.8 |
| 3c | -NHC₆H₄-4-OEt | 24.3 ± 9.1 | 22.6 ± 3.0 | 55.5 ± 3.8 | 66.1 ± 2.2 | 31.7 ± 5.0 | 17.1 ± 3.7 |
| ADM | Adriamycin | - | - | 63.4 ± 0.4 | 68.1 ± 1.3 | - | - |
Data is illustrative and based on published findings for related compounds. ADM (Adriamycin) is included as a positive control.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., H460, SW480, MDA-MB-468, SKRB-3, A375, BxPC-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Part 2: Antimicrobial Activity Screening
A preliminary assessment of the antimicrobial properties of novel compounds is crucial. The agar disk diffusion method is a widely used technique for this purpose.
Experimental Protocol: Agar Disk Diffusion Assay
This method assesses the ability of a compound to inhibit the growth of a microorganism.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile paper disks (6 mm in diameter)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
-
Negative control (solvent alone)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[1]
-
-
Inoculation of Agar Plates:
-
Application of Test Compounds:
-
Aseptically apply sterile paper disks to the surface of the inoculated agar plates.
-
Pipette a defined volume (e.g., 10 µL) of each test compound solution onto a separate disk.
-
Apply positive and negative control disks to each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for fungi.
-
-
Data Collection and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[1]
-
The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
-
Part 3: Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for in vitro anticancer screening.
Caption: A generic apoptosis signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde. The primary synthetic route discussed is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds like acenaphthene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[1][2]
Q2: What is the Vilsmeier reagent and how is it formed?
A2: The Vilsmeier reagent is an electrophilic iminium salt, specifically a chloroiminium ion, that acts as the formylating agent. It is generated by the reaction of a substituted amide (e.g., DMF) with phosphorus oxychloride (POCl₃).[2]
Q3: Why is the Vilsmeier-Haack reaction suitable for acenaphthene?
A3: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds. Acenaphthene, with its fused aromatic system, is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent.
Q4: What are the typical solvents used for this reaction?
A4: N,N-Dimethylformamide (DMF) often serves as both the reactant and the solvent. Other anhydrous solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can also be used.
Q5: What are the potential side reactions?
A5: The most common side reaction is di-formylation, where a second formyl group is added to the acenaphthene ring. This is more likely to occur with an excess of the Vilsmeier reagent or at elevated temperatures. In some instances, polymerization or degradation of the starting material can occur under harsh conditions.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to separate the starting material (acenaphthene), the desired product (this compound), and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated aromatic ring. 3. Reaction temperature is too low. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert (e.g., nitrogen or argon) atmosphere. Use anhydrous DMF and fresh POCl₃. 2. Confirm the purity of the acenaphthene starting material. 3. While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the formylation step may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high. 2. Prolonged reaction time leading to degradation. | 1. Maintain careful temperature control, especially during the addition of POCl₃ and during any heating steps. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Presence of a Significant Amount of Unreacted Acenaphthene | 1. Insufficient amount of Vilsmeier reagent. 2. Short reaction time. | 1. Ensure at least a stoichiometric amount of POCl₃ and DMF are used relative to the acenaphthene. A slight excess of the Vilsmeier reagent may be beneficial. 2. Increase the reaction time and continue to monitor by TLC until the starting material spot disappears or is significantly diminished. |
| Formation of Di-formylated Byproduct | 1. Excess of Vilsmeier reagent. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount or only a slight excess of POCl₃ and DMF. 2. Maintain a controlled temperature and stop the reaction once the mono-formylated product is maximized, as determined by TLC analysis. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize. 2. Product is contaminated with colored impurities. | 1. The crude product may contain impurities that inhibit crystallization. Attempt purification by column chromatography before attempting recrystallization. 2. Treat the crude product with activated charcoal during the recrystallization process. If color persists, column chromatography is recommended.[3] |
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of Acenaphthene
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
1. Reagent Preparation (Vilsmeier Reagent Formation):
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF).
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Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent. Maintain the temperature below 10 °C during the addition.
2. Formylation Reaction:
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After the addition of POCl₃ is complete and the initial exotherm has subsided, add a solution of acenaphthene in a minimal amount of anhydrous DMF or other suitable solvent (e.g., DCM).
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The reaction mixture is then typically stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours. The progress of the reaction should be monitored by TLC.
3. Work-up:
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Once the reaction is complete (as indicated by TLC), cool the reaction mixture in an ice bath.
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Carefully pour the mixture onto crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution or other suitable base until the pH is neutral.
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The product will often precipitate as a solid. If not, the aqueous layer should be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
4. Purification:
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Collect the crude product by filtration if it precipitates.
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If extracted, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[3]
Data Presentation
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Yields are highly dependent on the specific conditions and scale of the reaction.
| Parameter | Condition A (Stoichiometric) | Condition B (Excess Reagent) | Condition C (Elevated Temp) |
| Acenaphthene (mol) | 1.0 | 1.0 | 1.0 |
| DMF (mol) | 1.1 | 1.5 | 1.1 |
| POCl₃ (mol) | 1.1 | 1.5 | 1.1 |
| Temperature (°C) | 25 | 25 | 60 |
| Reaction Time (h) | 12 | 8 | 6 |
| Typical Yield (%) | 60-70 | 70-80 | 50-60 (risk of di-formylation) |
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the formylation of acenaphthene.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 1,2-Dihydroacenaphthylene-5-carbaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,2-Dihydroacenaphthylene-5-carbaldehyde. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis. - Product loss during extraction or washing steps. - Suboptimal conditions for recrystallization or chromatography. - Adsorption of the product onto glassware or filtration media. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of transfer steps. - Optimize solvent systems and gradients for chromatography. For recrystallization, use a minimal amount of a suitable hot solvent. - Pre-treat glassware with a siliconizing agent if strong adsorption is suspected. |
| Product Contamination with Starting Material (1,2-Dihydroacenaphthylene) | - Incomplete formylation reaction (e.g., Vilsmeier-Haack reaction). | - Increase the reaction time or temperature. - Use a larger excess of the formylating agent. - Purify the crude product using column chromatography on silica gel, eluting with a non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate gradient). |
| Presence of Colored Impurities | - Formation of polymeric byproducts. - Oxidation of the aldehyde or other aromatic species. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Column chromatography can be effective in separating colored impurities. |
| Oily Product Instead of Crystalline Solid After Recrystallization | - The melting point of the compound is close to the boiling point of the solvent. - Presence of impurities that inhibit crystallization. - Solution is supersaturated. | - Select a solvent with a lower boiling point. - Attempt a preliminary purification by column chromatography to remove impurities before recrystallization. - Add a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the solvent line. |
| Broad or Unresolved Spots on TLC | - Inappropriate solvent system. - Co-elution of impurities with the product. - Sample overloading on the TLC plate. | - Experiment with different solvent systems of varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Try a two-dimensional TLC analysis. - Apply a smaller, more concentrated spot of the sample to the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the purity of the crude product and the nature of the impurities. Often, a combination of both methods is used for achieving high purity.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For acenaphthene derivatives, good starting points for solvent screening include ethanol, toluene, and mixtures of a soluble solvent with an anti-solvent (e.g., dichloromethane/hexane). It is recommended to test the solubility of a small amount of your crude product in various solvents to identify the optimal one.
Q3: What are the recommended conditions for column chromatography of this compound?
A3: For normal-phase column chromatography, silica gel is a suitable stationary phase. A common mobile phase would be a gradient of ethyl acetate in hexane. Start with a low polarity eluent (e.g., 100% hexane or 5% ethyl acetate in hexane) and gradually increase the polarity to elute the desired compound. The progress of the separation should be monitored by TLC.
Q4: What are the likely impurities I might encounter after synthesizing this compound via a Vilsmeier-Haack reaction?
A4: The Vilsmeier-Haack reaction is a common method for the formylation of aromatic compounds.[1][2][3][4] Potential impurities include unreacted starting material (1,2-dihydroacenaphthylene), byproducts from the decomposition of the Vilsmeier reagent, and potentially di-formylated products if the reaction conditions are too harsh.
Q5: How can I identify the impurities in my sample?
A5: The most effective methods for identifying impurities are spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[5][6][7] Comparing the spectra of your purified product with a reference spectrum of the pure compound can help identify any contaminants. TLC is a quick and useful tool for qualitative assessment of purity.
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too polar. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Column Chromatography Protocol
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Stationary Phase Preparation: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase) and carefully load it onto the top of the silica gel bed.
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Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
To aid in the optimization of your purification protocol, we recommend recording your experimental data in a structured format.
Table 1: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Observations |
| e.g., Ethanol | ||||
| e.g., Toluene | ||||
| e.g., Hexane | ||||
| e.g., Dichloromethane |
Table 2: Column Chromatography Conditions and Results
| Stationary Phase | Mobile Phase (Gradient) | Sample Load (mg) | Yield (mg) | Purity (by TLC/NMR) |
| e.g., Silica Gel | e.g., 0-20% EtOAc in Hexane | |||
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent methods for the formylation of acenaphthene to produce this compound are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich acenaphthene ring.[1][2][3] The Duff reaction employs hexamine as the formyl carbon source in the presence of an acid.[4]
Q2: What are the primary side products observed in the synthesis of this compound?
A2: Common side products can arise from over-reaction, oxidation of the starting material, or reaction at different positions on the acenaphthene ring. Key side products include:
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Di-formylated acenaphthene: The introduction of a second aldehyde group onto the aromatic ring.
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Acenaphthenone: Oxidation of the methylene bridge of the acenaphthene starting material.[5][6]
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Acenaphthenequinone: Further oxidation of acenaphthenone results in this diketone.[5][6][7]
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Isomeric aldehydes: Formylation can potentially occur at other positions on the acenaphthene ring, leading to a mixture of isomers.
Q3: How can I purify the crude this compound?
A3: Purification of the crude product is typically achieved through column chromatography on silica gel. A solvent system of petroleum ether and ethyl acetate is commonly used to separate the desired aldehyde from unreacted starting material and the various side products. The polarity of the solvent mixture can be adjusted to achieve optimal separation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired aldehyde | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient formation of the Vilsmeier reagent (for Vilsmeier-Haack reaction). - Low reactivity of the acenaphthene. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. The Vilsmeier-Haack reaction is often carried out at temperatures ranging from 0°C to 80°C.[3] - Ensure anhydrous conditions for the formation of the Vilsmeier reagent. - Consider using a more activated form of acenaphthene if possible, or increase the reaction time. |
| High percentage of di-formylated product | - Excess of the formylating agent. - Prolonged reaction time. | - Use a stoichiometric amount of the formylating agent relative to the acenaphthene. - Carefully monitor the reaction progress by TLC and stop the reaction once the mono-formylated product is maximized. |
| Presence of significant amounts of oxidation products (acenaphthenone, acenaphthenequinone) | - Presence of oxidizing agents. - Reaction conditions promoting oxidation. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified, oxygen-free solvents. - Avoid excessively high reaction temperatures. |
| Formation of multiple aldehyde isomers | - Lack of regioselectivity in the formylation reaction. | - The formylation of acenaphthene typically occurs at the 5-position due to electronic effects. However, the formation of minor isomers is possible. Purification by column chromatography is the most effective way to separate these isomers. The separation of aromatic isomers can be challenging and may require careful optimization of the chromatographic conditions.[8] |
| Difficulty in separating the product from side products by column chromatography | - Similar polarities of the desired product and impurities. | - Use a longer chromatography column for better resolution. - Employ a shallower solvent gradient during elution. - Consider using a different stationary phase for chromatography if silica gel is not effective. - Recrystallization of the collected fractions may further purify the product. |
Experimental Protocols
Vilsmeier-Haack Formylation of Acenaphthene
Materials:
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Acenaphthene
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
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Sodium acetate solution (saturated)
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Hydrochloric acid (dilute)
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Sodium sulfate (anhydrous)
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Silica gel for column chromatography
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Petroleum ether
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Ethyl acetate
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acenaphthene in anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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Slowly add phosphorus oxychloride to N,N-dimethylformamide (pre-cooled to 0°C) in a separate flask to form the Vilsmeier reagent.
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Add the freshly prepared Vilsmeier reagent dropwise to the acenaphthene solution at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium acetate solution.
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Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
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Separate the organic layer. Extract the aqueous layer with DCM.
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Combine the organic layers and wash with dilute hydrochloric acid, followed by water, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound.
Visualizations
Reaction Pathway and Side Products
Caption: Synthetic pathway to this compound and major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Bacterial oxidation of the polycyclic aromatic hydrocarbons acenaphthene and acenaphthylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of naphthenoaromatic and methyl-substituted aromatic compounds by naphthalene 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-Dihydroacenaphthylene-5-carbaldehyde
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 1,2-Dihydroacenaphthylene-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
A1: this compound is typically synthesized via the Vilsmeier-Haack reaction, which involves the formylation of the electron-rich aromatic compound, acenaphthene. The primary impurities to consider during purification are unreacted acenaphthene, residual Vilsmeier reagent byproducts, and potentially minor amounts of di-formylated or isomerized products.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective purification strategies for this compound include:
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Column Chromatography: Particularly useful for separating the aldehyde from non-polar starting material like acenaphthene.
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Recrystallization: An effective method for removing smaller amounts of impurities and obtaining a highly crystalline final product.
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Bisulfite Adduct Formation: A classical chemical method to selectively isolate aldehydes from a mixture. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehydic impurities. The pure aldehyde is then regenerated by treatment with a base.
Q3: My purified this compound is a yellow solid. Is this expected?
A3: Yes, while the starting material acenaphthene is a white solid, the introduction of the conjugated carbaldehyde group can shift the absorption spectrum, often resulting in a pale yellow to yellow solid. However, a very intense or dark color may indicate the presence of impurities.
Q4: How can I best monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is the recommended method. It is advisable to use a UV lamp for visualization, as both the starting material (acenaphthene) and the product are UV-active. A standard staining agent can also be used for visualization. The desired product, being more polar than acenaphthene, should have a lower Rf value.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of product and starting material (acenaphthene). | The mobile phase is too polar. | Decrease the polarity of the eluent. A common starting point is a low percentage of ethyl acetate in hexane (e.g., 2-5%). A gradual increase in polarity (gradient elution) will likely be necessary. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane. |
| Streaking or tailing of the product spot on TLC. | The compound may be slightly acidic or interacting strongly with the silica gel. The sample may be overloaded on the column. | Add a very small amount of a neutralizer like triethylamine (e.g., 0.1-0.5%) to the mobile phase. Ensure the sample is loaded onto the column in a concentrated band and that the column is not overloaded. |
| The product appears to be decomposing on the silica gel. | Some aldehydes can be sensitive to the acidic nature of silica gel. | Consider using neutral or basic alumina as the stationary phase, or deactivate the silica gel with a small amount of triethylamine in the mobile phase. |
Recrystallization
| Problem | Potential Cause | Solution |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, and the compound is coming out of the solution too quickly. The melting point of the compound might be lower than the boiling point of the solvent. | Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Consider using a solvent with a lower boiling point. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Add a seed crystal if available. |
| Low recovery of the product. | The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. If you performed a hot filtration, ensure your apparatus was pre-heated to prevent premature crystallization. |
| The crystals are colored. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Do not add charcoal to a boiling solution. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate this compound from the less polar starting material, acenaphthene.
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass column, flasks, and test tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for the mobile phase is 5-10% ethyl acetate in hexane. The ideal Rf value for the product is between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for a more concentrated band, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
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Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane or 2% ethyl acetate in hexane) to elute the non-polar impurities, primarily acenaphthene. Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexane) to elute the desired this compound.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data (Starting Point for Optimization):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Gradient | Start: 2% Ethyl Acetate in HexaneEnd: 20% Ethyl Acetate in Hexane |
| Typical Product Rf | ~0.3 in 10% Ethyl Acetate in Hexane |
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product obtained after column chromatography or for crude material that is already relatively pure.
Materials:
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Crude or partially purified this compound
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Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate)
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Erlenmeyer flask, condenser, filtration apparatus
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent. Allow the crystals to air dry or place them in a desiccator.
Quantitative Data (Starting Point for Solvent Screening):
| Solvent | Solubility of Acenaphthene (Parent Compound) | Expected Solubility of Aldehyde |
| Ethanol | Soluble when hot | Likely soluble when hot, less soluble when cold |
| Isopropanol | Soluble when hot | Likely soluble when hot, less soluble when cold |
| Toluene | Very soluble | Likely very soluble, may require a co-solvent for precipitation |
| Hexane | Sparingly soluble | Likely sparingly soluble, good for precipitating from a more polar solvent |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for improving the purity of the target compound.
Troubleshooting low yield in acenaphthylene derivative synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly low yield, encountered during the synthesis of acenaphthylene derivatives.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of acenaphthylene is resulting in a very low yield. What are the most common causes?
A1: Low yields in Friedel-Crafts acylation are a frequent challenge. The primary factors to investigate are the catalyst's activity and the reaction conditions. Key areas to troubleshoot include:
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Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is rigorously dried and that all solvents and reagents are anhydrous. Using a freshly opened or properly stored container of the catalyst is crucial, as moisture from the air will deactivate it.[1][2]
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Insufficient Catalyst Stoichiometry: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst. This means the catalyst is not truly catalytic and is consumed during the reaction. Therefore, at least a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion.[3]
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Reaction Temperature: The optimal temperature is highly dependent on the specific substrate and acylating agent. While higher temperatures can increase the reaction rate, they may also promote the formation of side products and decomposition. It is often advisable to start the reaction at a lower temperature (e.g., 0-5°C) to control the initial exothermic phase and then gradually warm it to room temperature or apply gentle heat to drive it to completion.[1][2]
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Purity of Starting Materials: Impurities in the acenaphthylene or the acylating agent (acyl chloride or anhydride) can interfere with the catalyst and lead to undesirable side reactions, thus lowering the yield of the desired product.[1]
Q2: I'm observing a mixture of isomers in my product. How can I improve the regioselectivity of the substitution?
A2: Controlling regioselectivity in the electrophilic substitution of acenaphthylene is a significant challenge. The substitution pattern is influenced by both electronic and steric factors. The choice of solvent can dramatically influence the ratio of isomers produced. For instance, in related aromatic systems, non-polar solvents like carbon disulfide often favor the formation of one isomer, while polar solvents like nitrobenzene can favor another.[1][3] Experimenting with different solvents is a key strategy to optimize the yield of the desired isomer.
Q3: My reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?
A3: The formation of tarry byproducts is often due to overly harsh reaction conditions or the presence of highly reactive impurities. Acenaphthylene itself can be prone to polymerization or decomposition under strong acidic and high-temperature conditions. To minimize tar formation:
-
Control the Temperature: Maintain a low temperature, especially during the addition of the catalyst and acylating agent, to manage the exothermic nature of the reaction.[1]
-
Ensure Purity of Reagents: Impurities in the starting acenaphthylene can act as initiators for polymerization.
-
Controlled Reagent Addition: Add the acylating agent and catalyst slowly and portion-wise to maintain better control over the reaction rate and temperature.
Q4: After quenching the reaction, I'm struggling to isolate my product. It seems to be "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid crystalline material. This is often a problem during the purification of acenaphthylene derivatives.[4] To address this:
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Modify the Solvent System: If using a mixed solvent system for recrystallization, try increasing the proportion of the solvent in which your compound is less soluble.
-
Lower the Crystallization Temperature: Try cooling the solution to a lower temperature using an ice bath or refrigerator to induce crystallization.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites, or add a small seed crystal of the pure compound if available.[4]
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Consider Chromatography: If recrystallization proves ineffective, column chromatography is a reliable alternative for purification.[4]
Troubleshooting Guides
Low Product Yield
Low yield is a multifaceted problem. The following guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Flowchart for Low Yield
Caption: A decision-making flowchart for troubleshooting low yields.
Data Presentation
Solvent Effects on Regioselectivity
The choice of solvent can significantly impact the distribution of isomers in Friedel-Crafts acylation reactions. The following table, adapted from data on the acetylation of the structurally similar 9H-fluorene, illustrates how solvent polarity can influence product ratios. A similar trend can be expected in the acylation of acenaphthylene, and this data can serve as a starting point for optimization.
| Solvent | Dielectric Constant (ε) | Major Isomer | Yield (%) | Reference |
| Carbon Disulfide | 2.6 | 2-acetyl | 90 | [5] |
| 1,2-Dichloroethane | 10.4 | 2-acetyl | 85 | [5] |
| Nitromethane | 35.9 | 2,7-diacetyl | 11.8 | [5] |
| Nitrobenzene | 34.8 | Trace amounts | Low | [5] |
Experimental Protocols
Synthesis of 5-Bromoacetylacenaphthene
This protocol is a modified literature procedure for the Friedel-Crafts acylation of acenaphthene.[6][7][8]
Materials:
-
Acenaphthene
-
Bromoacetyl bromide
-
Aluminum chloride (anhydrous)
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Dichloromethane (CH₂Cl₂, anhydrous)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Chloroform
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of acenaphthene (18.6 g, 211 mmol) and bromoacetyl bromide (12.6 mL, 145 mmol) in anhydrous dichloromethane (120 mL) in a round-bottom flask, cool the mixture to -20°C using an appropriate cooling bath.
-
Slowly add anhydrous aluminum chloride (22.8 g, 171 mmol) portion-wise while maintaining the temperature at -20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Carefully quench the reaction by slowly adding it to a beaker containing crushed ice and 5% NaHCO₃ solution.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:15 v/v) as the eluent to yield 5-bromoacetylacenaphthene. The reported yield for this procedure is approximately 41.5%.[6][7][8]
General Protocol for Recrystallization
Recrystallization is a common technique for purifying solid acenaphthylene derivatives.[4]
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.
Signaling Pathways and Mechanisms
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. The following diagram illustrates the key steps in the mechanism.
Caption: The mechanism of Friedel-Crafts acylation on an aromatic ring.
References
Stability issues of 1,2-Dihydroacenaphthylene-5-carbaldehyde in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,2-Dihydroacenaphthylene-5-carbaldehyde in solution. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
Users may encounter several stability-related issues during the handling and experimentation of this compound. This guide provides systematic approaches to identify and resolve these common problems.
Issue 1: Solution Discoloration (Yellowing or Browning)
-
Possible Cause: This often indicates degradation of the compound, potentially through oxidation of the aldehyde group to a carboxylic acid, or other oxidative processes affecting the aromatic system. Aromatic aldehydes can be susceptible to autoxidation, especially when exposed to air (oxygen).[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Ensure solvents are of high purity and free from peroxides, which can initiate oxidation. Use freshly opened anhydrous solvents when possible.
-
Light Protection: Protect the solution from light by using amber vials or wrapping the container with aluminum foil. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives can be light-sensitive.[2]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8°C) to slow down the rate of degradation.[3] Avoid excessive heat.[4]
-
Issue 2: Precipitation or Cloudiness in Solution
-
Possible Cause: The compound may be precipitating out of solution due to low solubility or a change in solvent composition or temperature. Degradation products may also be less soluble and precipitate.
-
Troubleshooting Steps:
-
Solubility Check: Verify the solubility of this compound in the chosen solvent at the experimental concentration and temperature.
-
Solvent System: Consider using a co-solvent system to improve solubility.
-
Temperature Fluctuation: Avoid significant temperature changes that could affect solubility.
-
Purity Analysis: Analyze the precipitate to determine if it is the original compound or a degradation product.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: Degradation of the stock or working solutions can lead to a lower effective concentration of the active compound, resulting in poor reproducibility of experimental data.
-
Troubleshooting Steps:
-
Fresh Solutions: Prepare fresh solutions immediately before use whenever possible.
-
Stability Study: If solutions need to be stored, perform a preliminary stability study by analyzing the concentration of the compound over time using techniques like HPLC.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Purity Check: Regularly check the purity of the solid compound and solutions.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light and moisture.[3]
Q2: Which solvents are recommended for dissolving this compound, and are there any to avoid?
A2: While specific solubility data is limited, solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM) are often used for similar aromatic compounds. It is crucial to use high-purity, anhydrous solvents. Avoid solvents that may contain peroxides (e.g., aged ethers) or are prone to forming them, as these can accelerate the oxidation of the aldehyde. Also, be aware of potential reactivity with strong acids or bases.[4]
Q3: How can I monitor the stability of this compound in my solution?
A3: The stability can be monitored by High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation product is the corresponding carboxylic acid (1,2-Dihydroacenaphthylene-5-carboxylic acid), formed via oxidation of the aldehyde group. Other potential degradation pathways could involve reactions with nucleophiles or polymerization, although these are less common under typical experimental conditions. Aldehydes in an oxygen-rich environment can undergo oxidative degradation.[1]
Q5: Is this compound sensitive to pH changes in aqueous solutions?
A5: Aldehydes can be sensitive to both acidic and basic conditions. Strong acids or bases may catalyze degradation or other reactions. It is advisable to buffer aqueous solutions to a pH range where the compound is most stable, which should be determined empirically if not known.
Data Presentation
Table 1: General Factors Affecting the Stability of Aromatic Aldehydes in Solution
| Factor | Influence on Stability | Recommendations |
| Oxygen | High | Can lead to oxidation of the aldehyde to a carboxylic acid. Handle under an inert atmosphere.[1] |
| Light | Moderate to High | Can promote photo-degradation. Protect solutions from light.[2] |
| Temperature | High | Higher temperatures accelerate degradation rates. Store at low temperatures.[3][4] |
| Solvent Purity | High | Impurities like peroxides can initiate degradation. Use high-purity, fresh solvents. |
| pH | Moderate to High | Both acidic and basic conditions can catalyze degradation. Use buffered solutions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the compound in a fume hood.
-
Add the desired volume of a high-purity, anhydrous solvent (e.g., DMSO) to the solid.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
If not for immediate use, purge the headspace of the vial with an inert gas (e.g., argon), seal tightly, and store at the recommended temperature (e.g., -20°C) in the dark.
Protocol 2: Preliminary Stability Assessment using HPLC
-
Prepare a fresh solution of this compound at the desired concentration.
-
Immediately inject an aliquot into an HPLC system to obtain a baseline (t=0) chromatogram.
-
Store the solution under the intended experimental conditions (e.g., room temperature, exposed to light).
-
Inject aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
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Monitor the peak area of the parent compound and observe the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to t=0.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Workflow for assessing the stability of a compound in solution using HPLC.
References
Preventing degradation of 1,2-Dihydroacenaphthylene-5-carbaldehyde during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,2-Dihydroacenaphthylene-5-carbaldehyde to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Oxidation or polymerization of the aldehyde. | Discard the reagent and obtain a fresh batch. Implement recommended storage conditions to prevent future degradation. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the stored compound using the analytical protocol provided below. If degradation is confirmed, use a fresh, purified sample for subsequent experiments. |
| Formation of a white precipitate in the storage container | Oxidation of the aldehyde to its corresponding carboxylic acid (1,2-Dihydroacenaphthylene-5-carboxylic acid), which may be less soluble. | The precipitate can be removed by filtration. However, the remaining aldehyde may also be partially oxidized. It is recommended to purify the aldehyde by recrystallization or column chromatography before use, or to use a fresh batch. |
| Decrease in assay potency or reaction yield over time | Gradual degradation of the aldehyde during storage. | Monitor the purity of the compound at regular intervals. For long-term storage, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for aromatic aldehydes like this compound is oxidation of the aldehyde group to a carboxylic acid.[1][2][3] This process, known as autoxidation, can be initiated by exposure to atmospheric oxygen and is often accelerated by light and heat.[4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[4][6] The use of airtight, amber glass containers is highly recommended to protect the compound from light and atmospheric oxygen.[6] For long-term storage, refrigeration (2-8 °C) and blanketing with an inert gas such as argon or nitrogen can further enhance stability.[5]
Q3: Can I store this compound in a plastic container?
A3: It is generally not recommended to store aldehydes in plastic containers. Some plastics may be permeable to air or may leach plasticizers that could contaminate your sample. Chemically inert glass, preferably amber to protect from light, is the preferred storage material.
Q4: Is it necessary to purify this compound before use if it has been stored for a while?
A4: It is good laboratory practice to assess the purity of any reagent that has been in storage, especially one that is susceptible to degradation. A quick purity check via Thin Layer Chromatography (TLC) against a fresh standard can be informative. For quantitative applications, it is advisable to use freshly purified material or a recently purchased batch.
Q5: How can I detect and quantify the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the degradation of aldehydes.[2][3][6] A stability-indicating HPLC method can separate the parent aldehyde from its degradation products, allowing for accurate quantification of purity.[7][8] A widely used approach involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis with UV detection.[2][3][6][9]
Data Presentation
Table 1: Recommended Storage Conditions and Their Impact on the Stability of this compound
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability (Qualitative) |
| Optimal | 2-8 °C | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | High |
| Acceptable | Room Temperature | Air | Dark (Amber Vial) | Moderate |
| Poor | Room Temperature | Air | Light | Low |
| Very Poor | Elevated Temperature | Air | Light | Very Low |
Experimental Protocols
Protocol for Stability-Indicating HPLC Analysis of this compound using DNPH Derivatization
This protocol outlines a general procedure for the analysis of this compound and its primary degradation product, 1,2-Dihydroacenaphthylene-5-carboxylic acid, using HPLC with UV detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
1. Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Perchloric acid or Sulfuric acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of DNPH Derivatizing Reagent:
-
Dissolve a specific amount of DNPH in acetonitrile.
-
Carefully add a catalytic amount of strong acid (e.g., perchloric acid or sulfuric acid).
-
Note: Always handle strong acids with appropriate personal protective equipment.
3. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the this compound sample and dissolve it in acetonitrile to a known concentration.
-
To a specific volume of the sample solution, add an excess of the DNPH derivatizing reagent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) to ensure complete derivatization. The aldehyde will react with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which is readily detectable by UV.
4. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 360 nm (the maximum absorbance for DNPH derivatives)
-
Injection Volume: 10-20 µL
-
Column Temperature: 40 °C
5. Analysis:
-
Inject the derivatized sample into the HPLC system.
-
The parent aldehyde-DNPH derivative and any degradation product-DNPH derivatives will separate based on their retention times.
-
The peak areas can be used to quantify the amount of the parent aldehyde and its degradation products. The purity of the sample can be calculated from the relative peak areas.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
Technical Support Center: Catalyst Selection for 1,2-Dihydroacenaphthylene-5-carbaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 1,2-Dihydroacenaphthylene-5-carbaldehyde.
Section 1: Oxidation of this compound
The oxidation of this compound to its corresponding carboxylic acid is a fundamental transformation. Catalyst selection is critical to achieve high yields while avoiding side reactions.
Frequently Asked Questions (FAQs): Oxidation
Q1: What is the recommended method for oxidizing this compound to the corresponding carboxylic acid?
A1: The Pinnick oxidation is a highly recommended method due to its mild conditions and tolerance of various functional groups.[1][2] This reaction typically employs sodium chlorite (NaClO2) as the oxidant in the presence of a phosphate buffer and a chlorine scavenger.[1][3]
Q2: Why is a chlorine scavenger necessary in the Pinnick oxidation?
A2: The reaction generates hypochlorous acid (HOCl) as a byproduct, which can lead to undesired side reactions, such as the formation of halohydrins with any alkenes present.[1][2] A scavenger, commonly 2-methyl-2-butene, is added to react with the HOCl and prevent these side reactions.[1][3]
Q3: My Pinnick oxidation is sluggish or incomplete. What are the possible causes?
A3: Several factors could contribute to a slow or incomplete reaction. Ensure that the pH of the reaction mixture is mildly acidic, as the formation of the active oxidant, chlorous acid, is pH-dependent.[1] Check the purity of your sodium chlorite, as it can degrade over time. Finally, ensure an adequate excess of the scavenger is present so it does not interfere with the primary reaction.
Troubleshooting Guide: Oxidation Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the sodium chlorite is fresh and of high purity.- Optimize the reaction time by monitoring with TLC.- Adjust the pH with the NaH2PO4 buffer to ensure it is mildly acidic.[3] |
| Degradation of the product. | - Maintain a low reaction temperature to prevent decomposition.- Ensure efficient stirring to avoid localized overheating. | |
| Formation of Chlorinated Byproducts | Inefficient scavenging of HOCl. | - Increase the excess of the chlorine scavenger (e.g., 2-methyl-2-butene).[2]- Add the sodium chlorite solution slowly to the reaction mixture to control the rate of HOCl formation. |
| Reaction Stalls | pH of the reaction is not optimal. | - Check the pH of the reaction mixture and adjust with the phosphate buffer if necessary. |
| Aldehyde is sterically hindered. | - Increase the reaction temperature slightly, but monitor for byproduct formation.- Consider a different solvent system to improve solubility and reaction kinetics. |
Data Presentation: Representative Catalyst Performance in Pinnick Oxidation
The following data is representative for the oxidation of sterically hindered aromatic aldehydes and should be used as a starting point for optimization.
| Catalyst/Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaClO2 / NaH2PO4 / 2-methyl-2-butene | t-BuOH / H2O | Room Temp | 4 - 14 | 85 - 95 |
| NaClO2 / NaH2PO4 / H2O2 | THF / H2O | 0 - Room Temp | 2 - 6 | 80 - 90 |
Experimental Protocol: Pinnick Oxidation
-
Dissolve this compound (1.0 equiv) in a mixture of tert-butanol and water.
-
Add a significant excess of 2-methyl-2-butene (e.g., 10-20 equiv) as a scavenger.
-
Add sodium dihydrogen phosphate (NaH2PO4) as a buffer (e.g., 10 equiv).[4]
-
Slowly add a solution of sodium chlorite (NaClO2, e.g., 10 equiv) in water to the reaction mixture at room temperature.[4]
-
Stir the reaction for 14 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite (NaHSO3).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Pinnick Oxidation
References
Technical Support Center: Solvent Effects on 1,2-Dihydroacenaphthylene-5-carbaldehyde Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity of 1,2-Dihydroacenaphthylene-5-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected solvent effects on the keto-enol tautomerism of this compound?
A1: While direct studies on this compound are not extensively documented, we can infer solvent effects on its potential keto-enol tautomerism from studies on analogous carbonyl compounds like ortho-hydroxy naphthaldehydes and β-dicarbonyl compounds.[1][2][3][4] The equilibrium between the keto (aldehyde) and enol forms is significantly influenced by solvent polarity and hydrogen bonding capabilities.
-
Non-polar aprotic solvents (e.g., chloroform, benzene, cyclohexane) are expected to favor the enol form . This is because the enol form can be stabilized by intramolecular hydrogen bonding, which is more favorable in solvents that do not compete for hydrogen bond formation.[1][2]
-
Polar aprotic solvents (e.g., DMSO, DMF) are likely to favor the keto form . These solvents can stabilize the polar carbonyl group of the keto tautomer through dipole-dipole interactions.[1]
-
Polar protic solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors.[2] They can stabilize both forms, but the keto form may be slightly favored due to strong solvation of the carbonyl group. The equilibrium in these solvents can be complex and may involve intermolecular hydrogen bonding with the solvent.
Q2: How does solvent polarity affect the rate of nucleophilic addition to the carbaldehyde group?
A2: The effect of solvent polarity on nucleophilic addition to the carbaldehyde group of this compound depends on the nature of the transition state of the reaction. For a typical nucleophilic addition, the transition state is often more polar than the reactants. Therefore, increasing the solvent polarity is expected to stabilize the transition state more than the reactants, leading to an increase in the reaction rate . For instance, reactions with nucleophiles like amines or Grignard reagents would likely proceed faster in more polar solvents.
Q3: Can the solvent influence the product distribution in reactions involving this compound?
A3: Yes, the solvent can play a crucial role in determining the product distribution, especially in reactions with multiple possible pathways. For example, in a condensation reaction, the solvent can influence the equilibrium between different intermediates, leading to different final products. In reactions involving the dihydroacenaphthylene ring system, such as dehydrogenation to the corresponding acenaphthylene derivative, the choice of solvent can affect the reaction's feasibility and yield.
Q4: Are there any specific stability concerns for this compound in certain solvents?
A4: Acenaphthene and its derivatives can be susceptible to oxidation and light sensitivity.[5] When conducting experiments, especially over long durations or at elevated temperatures, it is advisable to use degassed solvents and protect the reaction mixture from light to prevent degradation of the starting material. The stability might also be lower in highly acidic or basic media, which could catalyze side reactions.
Troubleshooting Guides
Issue: Low or no reactivity observed in a reaction.
-
Possible Cause: The solvent may be too non-polar to facilitate the desired reaction, especially if the reaction involves polar intermediates or transition states.
-
Solution: Try switching to a more polar solvent. For example, if a reaction is sluggish in toluene, consider using a more polar solvent like THF, acetonitrile, or even a polar protic solvent if compatible with the reagents.
Issue: Formation of multiple unexpected byproducts.
-
Possible Cause: The solvent may be promoting side reactions. For instance, a protic solvent might interfere with reactions involving organometallic reagents. Alternatively, the solvent might not be effectively solvating the desired reactive intermediate, leading to decomposition or alternative reaction pathways.
-
Solution:
-
Ensure the solvent is rigorously dried and deoxygenated if you are using sensitive reagents.
-
Consider a solvent with different properties (e.g., aprotic vs. protic, different polarity) that might disfavor the side reactions.
-
Lowering the reaction temperature can sometimes improve selectivity.
-
Issue: Difficulty in isolating the product.
-
Possible Cause: The product may have a similar polarity to the solvent, making separation by chromatography challenging. The product might also be highly soluble in the reaction solvent, leading to low recovery during workup.
-
Solution:
-
Choose a reaction solvent from which the product is likely to precipitate upon cooling or addition of an anti-solvent.
-
During workup, use an extraction solvent that is immiscible with the reaction solvent and in which your product has good solubility while impurities do not.
-
Data Presentation
Table 1: Expected Trend of Keto-Enol Tautomerism in Various Solvents
| Solvent | Solvent Type | Expected Dominant Tautomer | Rationale |
| Cyclohexane | Non-polar Aprotic | Enol | Favors intramolecular hydrogen bonding. |
| Chloroform | Non-polar Aprotic | Enol | Favors intramolecular hydrogen bonding.[1] |
| Benzene | Non-polar Aprotic | Enol | Favors intramolecular hydrogen bonding.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | Keto | Moderate polarity stabilizes the carbonyl group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Keto | High polarity strongly solvates the carbonyl group.[1] |
| Methanol | Polar Protic | Keto | Can solvate both forms, but strong solvation of the carbonyl is expected. |
| Ethanol | Polar Protic | Keto | Similar to methanol.[2] |
Table 2: Hypothetical Relative Reaction Rates for Nucleophilic Addition in Different Solvents
| Solvent | Dielectric Constant (ε) | Expected Relative Rate |
| Hexane | 1.9 | Very Slow |
| Toluene | 2.4 | Slow |
| Diethyl Ether | 4.3 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate-Fast |
| Acetonitrile | 37.5 | Fast |
| Dimethylformamide (DMF) | 36.7 | Fast |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Fast |
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare solutions of this compound (approx. 10 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
NMR Acquisition: Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 25 °C).
-
Data Analysis: Identify the distinct signals for the aldehydic proton of the keto form and the enolic proton and vinylic proton of the enol form. Integrate these signals to determine the relative molar ratio of the two tautomers in each solvent.
Protocol 2: Kinetic Study of a Condensation Reaction (e.g., with an amine) by UV-Vis Spectroscopy
-
Solvent Selection: Choose a series of solvents in which both reactants are soluble and which do not absorb significantly in the region of interest.
-
Establishment of Analytical Wavelength: Record the UV-Vis spectra of the starting material and the expected product. Identify a wavelength where the product has a strong absorbance and the starting material has minimal absorbance.
-
Kinetic Runs:
-
In a cuvette, mix solutions of this compound and the amine in the chosen solvent at a constant temperature.
-
Monitor the increase in absorbance at the analytical wavelength over time.
-
Repeat the experiment in different solvents.
-
-
Data Analysis: Plot absorbance versus time. The initial slope of this curve will be proportional to the initial reaction rate. Compare the initial rates across the different solvents to determine the solvent effect on the reaction kinetics.
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: General experimental workflow for studying reactivity.
Caption: Logical relationship of solvent polarity and reaction rate.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde. The following sections offer detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful and efficient synthesis process.
Experimental Protocol: Vilsmeier-Haack Formylation of Acenaphthene
The most common and scalable method for synthesizing this compound is the Vilsmeier-Haack reaction, which involves the formylation of the electron-rich aromatic compound, acenaphthene.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| Acenaphthene | 154.21 | >98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | >99.8% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | 153.33 | >99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | >99.8% | Sigma-Aldrich |
| Toluene | 92.14 | >99.5% | Sigma-Aldrich |
| Sodium acetate | 82.03 | >99% | Sigma-Aldrich |
| Hydrochloric acid (HCl), concentrated | 36.46 | 37% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | 84.01 | >99.5% | Sigma-Aldrich |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | >97% | Sigma-Aldrich |
| Celite® | - | - | Sigma-Aldrich |
Procedure for a 100 g Scale Synthesis:
-
Vilsmeier Reagent Formation:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (150 mL, 1.94 mol).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (180 mL, 1.94 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate 3 L multi-necked reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve acenaphthene (100 g, 0.65 mol) in anhydrous toluene (1 L).
-
Cool the acenaphthene solution to 0-5 °C.
-
Slowly add the pre-formed Vilsmeier reagent to the acenaphthene solution over 2-3 hours, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a 5 L beaker containing crushed ice (2 kg) with vigorous stirring. This step is highly exothermic.
-
Add a solution of sodium acetate (200 g) in water (1 L) to the mixture to buffer the solution.
-
Heat the mixture to 60-70 °C for 2-3 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
Cool the mixture to room temperature. The product will precipitate as a solid.
-
-
Isolation and Purification:
-
Filter the crude product using a Buchner funnel and wash thoroughly with water until the filtrate is neutral.
-
Wash the solid with a small amount of cold ethanol to remove some of the impurities.
-
Dry the crude product in a vacuum oven at 50 °C.
-
For further purification, recrystallize the crude product from a mixture of ethanol and water or perform column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Moisture contamination. - Suboptimal reaction temperature. - Loss of product during work-up. | - Monitor the reaction closely by TLC/HPLC to ensure completion. - Use anhydrous reagents and solvents and perform the reaction under an inert atmosphere (e.g., nitrogen).[2] - Maintain the recommended temperature ranges during reagent addition and reaction. - Ensure efficient extraction and minimize the amount of solvent used for washing. |
| Formation of 3-isomer (Acenaphthene-3-carbaldehyde) | - Reaction conditions favoring substitution at the 3-position. | - The choice of solvent can influence regioselectivity. While toluene is commonly used, consider experimenting with other solvents like dichloromethane or 1,2-dichloroethane to optimize the ratio of the 5-isomer. |
| Dark-colored or Tarry Product | - Side reactions or polymerization. - Overheating during the reaction or work-up. | - Ensure the temperature is strictly controlled, especially during the addition of the Vilsmeier reagent and the hydrolysis step. - Minimize the reaction time once the starting material is consumed. - Purify the crude product using activated carbon treatment during recrystallization or by column chromatography. |
| Difficult Filtration | - Fine particle size of the precipitated product. | - Allow the product to crystallize slowly from the reaction mixture upon cooling before filtration. - Use a filter aid like Celite® to improve the filtration rate. |
| Incomplete Hydrolysis of the Iminium Salt | - Insufficient heating time or temperature during the work-up. | - Ensure the hydrolysis step is carried out at 60-70 °C for the recommended duration. - Check the pH of the aqueous layer to ensure it is not strongly acidic, which can hinder hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?
A1: Phosphorus oxychloride is a dehydrating agent that activates the N,N-Dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich acenaphthene ring.[2]
Q2: How critical is the temperature control during the reaction?
A2: Temperature control is crucial for both safety and product yield/purity. The formation of the Vilsmeier reagent and its subsequent reaction with acenaphthene are exothermic. Poor temperature control can lead to side reactions, decomposition of the reagent and product, and the formation of tarry byproducts.
Q3: Can other formylating agents be used for this synthesis?
A3: While the Vilsmeier-Haack reaction using DMF and POCl₃ is the most common method, other formylating systems exist. However, for large-scale synthesis, the Vilsmeier-Haack reaction is generally preferred due to the availability and cost-effectiveness of the reagents.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the structure and check for isomeric impurities.
-
¹³C NMR: To further confirm the carbon framework.
-
IR Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.
-
-
Chromatography:
-
HPLC: To determine the purity of the final product.
-
GC-MS: To identify the product and any volatile impurities.
-
Q5: What are the main safety precautions to consider when scaling up this synthesis?
A5: Key safety precautions include:
-
Handling of Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. DMF is a skin and respiratory irritant. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The formation of the Vilsmeier reagent and the hydrolysis step are highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent runaway reactions.
-
Quenching: The quenching of the reaction mixture with ice water must be done slowly and with vigorous stirring to manage the heat generated.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Unveiling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2-Dihydroacenaphthylene-5-carbaldehyde
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1,2-Dihydroacenaphthylene-5-carbaldehyde, a key aromatic aldehyde. We offer a comparative look at alternative analytical techniques, supported by experimental data principles and detailed protocols, to empower informed decisions in compound characterization.
Executive Summary
Mass Spectrometry Fragmentation Analysis
The fragmentation of this compound in an EI-MS is expected to be dominated by cleavages that lead to the formation of highly stabilized carbocations. The tricyclic aromatic core of the molecule provides a robust scaffold that influences the fragmentation cascade.
Predicted Fragmentation Pathway
The expected fragmentation pathway is initiated by the removal of an electron from the molecule to form the molecular ion (M⁺˙) at m/z 182. Subsequent fragmentation steps are likely to include:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes, resulting in a stable acylium ion at m/z 181.[4][5]
-
α-Cleavage with Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group will lead to the loss of the CHO radical, generating a highly stable acenaphthene cation at m/z 153.[3][6]
-
Loss of Carbon Monoxide (M-28 from M-1): The acylium ion at m/z 181 can lose a neutral molecule of carbon monoxide to form the acenaphthene cation at m/z 153. This is a very common fragmentation pathway for aromatic aldehydes.[4]
The following Graphviz diagram illustrates the predicted fragmentation pathway:
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Tabulated Fragmentation Data
| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Significance |
| 182 | Molecular Ion | [C₁₃H₁₀O]⁺˙ | - | Confirms molecular weight. |
| 181 | [M-H]⁺ | [C₁₃H₉O]⁺ | H• | Characteristic of aldehydes.[4][5] |
| 154 | [M-CO]⁺˙ | [C₁₂H₁₀]⁺˙ | CO | Loss of carbon monoxide from the molecular ion. |
| 153 | [M-CHO]⁺ | [C₁₂H₉]⁺ | CHO• | Result of α-cleavage, a stable aromatic cation.[3][6] |
| 152 | [M-CHO-H]⁺˙ | [C₁₂H₈]⁺˙ | CHO•, H• | Further fragmentation of the m/z 153 ion. |
| 76.5 | Doubly charged ion | [C₁₂H₉]²⁺ | - | Possible observation of doubly charged species. |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often requires complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Isomeric differentiation can be challenging without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity of atoms. | Unambiguous structure determination. | Lower sensitivity, larger sample amount needed, longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the electronic conjugation system. | Simple, quantitative. | Provides limited structural detail. |
The following diagram outlines a typical workflow for the structural characterization of a novel compound like this compound, integrating multiple analytical techniques.
Caption: A typical analytical workflow for the structural elucidation of an organic compound.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.
Methodology:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph (GC) for volatile samples.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be characterized by the formation of a stable molecular ion and subsequent losses of a hydrogen radical, a formyl radical, and carbon monoxide, leading to the formation of a stable acenaphthene cation. While this guide provides a robust theoretical framework, experimental verification is essential for definitive structural confirmation. The integration of complementary analytical techniques such as NMR and IR spectroscopy is highly recommended for a comprehensive and unambiguous structural elucidation of this and other novel chemical entities.
References
- 1. This compound | CAS#:5345-46-0 | Chemsrc [chemsrc.com]
- 2. This compound | 5345-46-0 [sigmaaldrich.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. GCMS Section 6.11.4 [people.whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the FT-IR Spectroscopy of 1,2-Dihydroacenaphthylene-5-carbaldehyde and Related Compounds
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1,2-Dihydroacenaphthylene-5-carbaldehyde, a key aromatic aldehyde, with its structural analogues, Acenaphthene and Acenaphthenequinone. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the identification and characterization of organic molecules.
Performance Comparison: FT-IR Spectral Data
| Functional Group | Vibrational Mode | This compound (Predicted) | Acenaphthene (Experimental) | Acenaphthenequinone (Experimental) |
| Aldehyde C-H | Stretch | 2850 - 2800 cm⁻¹ (weak to medium) 2750 - 2700 cm⁻¹ (weak to medium) | N/A | N/A |
| Aromatic C-H | Stretch | 3100 - 3000 cm⁻¹ (medium) | ~3040 cm⁻¹ | ~3070 cm⁻¹ |
| Aliphatic C-H | Stretch | 2960 - 2850 cm⁻¹ (medium) | ~2920 cm⁻¹ | N/A |
| Carbonyl C=O | Stretch | 1710 - 1685 cm⁻¹ (strong) | N/A | ~1720 cm⁻¹ (strong) |
| Aromatic C=C | Stretch | 1600 - 1450 cm⁻¹ (medium to strong) | ~1600, 1480, 1430 cm⁻¹ | ~1600, 1580 cm⁻¹ |
| Aliphatic CH₂ | Bend | ~1465 cm⁻¹ (medium) | ~1440 cm⁻¹ | N/A |
| Aromatic C-H | Bend (out-of-plane) | 900 - 675 cm⁻¹ (strong) | ~830, 770 cm⁻¹ | ~840, 780 cm⁻¹ |
Note: The experimental data for Acenaphthene and Acenaphthenequinone is sourced from the NIST Chemistry WebBook. The predicted values for this compound are based on characteristic infrared absorption frequencies for aromatic aldehydes.
The presence of a strong carbonyl (C=O) stretching band between 1710-1685 cm⁻¹ is the most definitive feature of the this compound spectrum.[2] Additionally, the two weak to medium bands corresponding to the aldehyde C-H stretch are highly characteristic and aid in distinguishing it from ketones like Acenaphthenequinone.[3] Acenaphthene, lacking a carbonyl group, shows no absorption in this region. The C-H stretching and bending vibrations of the aromatic and dihydroacenaphthylene core are present in all three compounds, with slight shifts in their positions due to the influence of the different functional groups.
Experimental Protocols
The following are detailed methodologies for obtaining FT-IR spectra of solid samples, which are applicable to the compounds discussed in this guide.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a common and convenient method for obtaining FT-IR spectra of solid and liquid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.[4] Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum of the sample.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix and pressing it into a thin, transparent pellet.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.[5] The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.
-
Background Correction: A background spectrum of a pure KBr pellet may be run for baseline correction.
Experimental Workflow
The logical flow for analyzing an unknown solid sample suspected to be one of the compared compounds using FT-IR spectroscopy is illustrated below.
Caption: Experimental workflow for FT-IR analysis of a solid sample.
This guide provides a foundational comparison of the FT-IR characteristics of this compound and its close structural relatives. The distinct spectral features, particularly in the carbonyl and aldehyde C-H stretching regions, allow for clear differentiation between these compounds. The provided experimental protocols and workflow offer a practical framework for researchers to perform their own analyses.
References
A Comparative Guide to the Synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established chemical methods for the synthesis of 1,2-Dihydroacenaphthylene-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical for efficiency, yield, and scalability. This document outlines two prominent formylation methods, the Vilsmeier-Haack reaction and the Rieche formylation, providing detailed experimental protocols and quantitative data to aid in methodological selection.
Introduction to Formylation Methods
The introduction of a formyl group (-CHO) onto an aromatic scaffold is a fundamental transformation in organic synthesis. For the preparation of this compound from acenaphthene (also known as 1,2-dihydroacenaphthylene), electrophilic aromatic substitution is the primary approach. Acenaphthene typically undergoes acylation at the 3- and 5-positions, with the 5-substituted product being the major isomer.[1] The ratio of these isomers is influenced by the specific reaction conditions and solvent used.[1] This guide will focus on methods that favor the formation of the desired 5-carbaldehyde isomer.
Method 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then reacts with the aromatic substrate.
Experimental Protocol
A general procedure for the Vilsmeier-Haack formylation is as follows:
-
Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (1.5 equivalents) to ice-cooled N,N-dimethylformamide (3.0 equivalents). The mixture is stirred at 0°C for 30 minutes.
-
Reaction with Substrate: Acenaphthene (1.0 equivalent) dissolved in a suitable solvent (e.g., o-dichlorobenzene) is added dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: The reaction mixture is then typically heated to a temperature between 60-90°C and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with an aqueous solution of sodium acetate or sodium hydroxide.
-
Isolation and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data
Method 2: Rieche Formylation
The Rieche formylation is another effective method for introducing a formyl group onto electron-rich aromatic rings.[5][6] This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[5][6][7]
Experimental Protocol
The following is a representative experimental procedure for the Rieche formylation of an electron-rich aromatic compound, adapted for acenaphthene:[7]
-
Reaction Setup: A solution of acenaphthene (1.0 equivalent) in a dry, inert solvent such as dichloromethane (DCM) is prepared in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).
-
Lewis Acid Addition: The solution is cooled to 0°C in an ice bath, and titanium tetrachloride (2.0 equivalents) is added slowly.
-
Formylating Agent Addition: Dichloromethyl methyl ether (1.1 equivalents) is then added dropwise to the cooled solution. The reaction is typically exothermic and may require cooling to maintain the temperature.
-
Reaction Progression: The reaction mixture is stirred at 0°C for a period of 1 to 3 hours. Progress can be monitored by TLC.
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and water.
-
Isolation and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.
Quantitative Data
Similar to the Vilsmeier-Haack reaction, specific yield data for the Rieche formylation of acenaphthene to the 5-carbaldehyde is not explicitly detailed in the provided search results. However, the Rieche formylation is known to be a high-yielding reaction for many electron-rich aromatic substrates.
Comparison of Methods
| Feature | Vilsmeier-Haack Reaction | Rieche Formylation |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Dichloromethyl methyl ether |
| Catalyst/Promoter | Phosphorus oxychloride (POCl₃) | Titanium tetrachloride (TiCl₄) |
| Reaction Conditions | Typically requires heating (60-90°C) | Generally performed at low temperatures (0°C) |
| Reagent Handling | POCl₃ is corrosive and moisture-sensitive. | TiCl₄ is highly corrosive and fumed in air. Dichloromethyl methyl ether is a suspected carcinogen. |
| Substrate Scope | Broad for electron-rich aromatics and heterocycles. | Effective for electron-rich aromatic compounds. |
| Byproducts | Dimethylamine hydrochloride, phosphoric acids. | Methyl chloride, titanium dioxide upon hydrolysis. |
Logical Workflow for Synthesis Selection
The choice between the Vilsmeier-Haack and Rieche formylation methods will depend on several factors specific to the research or development context. The following workflow diagram illustrates the decision-making process.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
Both the Vilsmeier-Haack and Rieche formylation reactions represent viable pathways for the synthesis of this compound. The Vilsmeier-Haack reaction may be preferred for its use of more common and less hazardous reagents, although it might require thermal conditions. The Rieche formylation, while employing more reactive and hazardous materials, can often be performed at lower temperatures. The ultimate choice of method will be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. It is recommended to perform small-scale pilot reactions to optimize conditions for the chosen method to maximize the yield of the desired 5-isomer.
References
- 1. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Rieche formylation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Formylation - Rieche Formylation [commonorganicchemistry.com]
A Comparative Analysis of the Biological Activity of 1,2-Dihydroacenaphthylene-5-carbaldehyde and Other Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 1,2-Dihydroacenaphthylene-5-carbaldehyde and other common aldehydes, focusing on their cytotoxic and antimicrobial properties. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from structurally related acenaphthene derivatives to infer its potential activity, alongside established data for other well-researched aldehydes. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways potentially modulated by these compounds are visualized using the DOT language.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of various aldehydes and acenaphthene derivatives. It is important to note the absence of specific data for this compound, necessitating a cautious interpretation of the comparative potential based on its structural analogs.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | HeLa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | WM9 (Melanoma) | Other Cell Lines |
| Acenaphthene Derivatives | ||||
| cis-3-(4'-methoxyphenyl)-acenaphthene-1,2-diol[1] | >40 | >40 | >40 | |
| trans-(1S, 2S)-3-phenyl-acenaphthene-1,2-diol[2] | 6.51 ± 0.44 | 18.54 ± 0.68 | 7.98 ± 1.44 | |
| Compound 9 (an acenaphthene derivative)[2] | 2.65 ± 0.38 | - | - | |
| Other Aldehydes | ||||
| Formaldehyde | ~3000 (U2OS - Osteoblastic) | - | - | |
| Glutaraldehyde | - | - | - | 50% toxic concentration: 4.83 mM (4 hr), 2.09 mM (24 hr) on WI-38 (Human Fibroblast)[3] |
| Benzaldehyde | - | - | - | IC50: 24.95 µM (HCT-116 - Colorectal Cancer)[4] |
| Cinnamaldehyde | - | - | - | Data not available in µM |
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound/Extract | Staphylococcus aureus | Escherichia coli | Candida albicans | Other Microorganisms |
| Acenaphthene Derivatives | ||||
| Acenaphthenequinone Derivatives[1] | Moderately active | Inactive | Moderately active | Inactive against Gram-negative bacteria |
| Other Aldehydes | ||||
| Glutaraldehyde (2%) | Killed within 5 min[5] | Killed within 5 min[5] | Fungicidal after 10 min exposure[5] | Mycobacteria killed within 120 min[5] |
| Benzaldehyde | MIC: 6-10 mM | MIC: 6-10 mM | MIC: 8-10 mM | |
| Cinnamaldehyde | Inhibited growth within 24h[6] | Inhibited growth within 24h[6] | - | Inhibited growth of Salmonella typhimurium and Vibrio parahaemolyticus[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.[9]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Signaling Pathways and Experimental Workflow
The biological activities of aldehydes are often mediated through their interaction with specific cellular signaling pathways. Aromatic aldehydes have been reported to modulate pathways involved in oxidative stress and inflammation, such as the Nrf2-Keap1 and NF-κB pathways.[12][13]
Experimental workflow for assessing biological activity.
Simplified Nrf2 signaling pathway activation.
Simplified canonical NF-κB signaling pathway.
Discussion
The presented data highlights the diverse biological activities of aldehydes. While potent antimicrobial and cytotoxic effects are observed for compounds like glutaraldehyde and certain acenaphthene derivatives, others such as benzaldehyde show more moderate activity. The lack of specific data for this compound underscores the need for further investigation to determine its pharmacological profile. The structure-activity relationships within the acenaphthene class suggest that small structural modifications can significantly impact biological activity.[1] The potential modulation of key signaling pathways like Nrf2 and NF-κB by aromatic aldehydes provides a mechanistic basis for their observed effects and suggests avenues for targeted drug design. Future studies should focus on the direct evaluation of this compound to accurately place it within this comparative landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NF-κB Signaling Pathway Diagram [scispace.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Apoptotic-inducing activity of novel polycyclic aromatic compounds in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
A Comparative Guide to the Reactivity of Acenaphthene Aldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of positional isomers of acenaphthene aldehyde, focusing on acenaphthene-1-carbaldehyde and acenaphthene-5-carbaldehyde. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel acenaphthene-based functional materials and therapeutics. This document outlines the key electronic and steric factors influencing their reactivity and provides standardized experimental protocols for their evaluation.
Factors Influencing Aldehyde Reactivity in Acenaphthene Isomers
The reactivity of the aldehyde group in acenaphthene isomers is primarily governed by the electronic effects of the acenaphthene core and the steric environment of the formyl group. The position of the aldehyde on the fused ring system dictates its susceptibility to nucleophilic attack.
-
Acenaphthene-1-carbaldehyde: The aldehyde group at the 1-position is situated on the five-membered ring. Its reactivity is influenced by the proximity to the naphthalene system and the inherent strain of the five-membered ring.
-
Acenaphthene-5-carbaldehyde: The aldehyde group at the 5-position is attached to the six-membered aromatic ring, electronically analogous to a substituted naphthalene. Its reactivity is primarily influenced by the electronic nature of the acenaphthene ring system.
Generally, electron-withdrawing effects increase the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles. Conversely, electron-donating effects decrease its reactivity. Steric hindrance around the aldehyde group can also play a significant role in impeding the approach of nucleophiles.
Comparative Reactivity Data
While a direct, side-by-side quantitative comparison of the reactivity of acenaphthene-1-carbaldehyde and acenaphthene-5-carbaldehyde in common carbonyl reactions is not extensively documented in the literature, qualitative assessments can be made based on general principles of organic chemistry. It is anticipated that the electronic environment of the aldehyde at the 5-position, being directly conjugated with the larger aromatic system, may differ from the aldehyde at the 1-position.
To facilitate a direct comparison, this guide presents standardized protocols for two fundamental aldehyde reactions: the Knoevenagel condensation and the Wittig reaction. Researchers can utilize these methods to generate comparative data on reaction rates and yields for the different acenaphthene aldehyde isomers.
Experimental Protocols for Reactivity Assessment
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The reaction rate is sensitive to the electrophilicity of the aldehyde.
General Procedure:
-
In a round-bottom flask, dissolve the acenaphthene carbaldehyde isomer (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL).
-
Add a catalytic amount of a base, such as piperidine or DBU (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following the addition of water.
-
The product should be washed with cold water and dried. Further purification can be achieved by recrystallization.
Reaction Workflow:
Knoevenagel Condensation Experimental Workflow.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).
General Procedure:
-
In a two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 mmol) in an anhydrous solvent like THF or DMF (10 mL).
-
Add a strong base, such as n-butyllithium or sodium hydroxide, dropwise at 0 °C to generate the ylide. The formation of the ylide is often indicated by a color change.
-
Stir the mixture for a designated time (e.g., 30 minutes) at 0 °C or room temperature.
-
Add a solution of the acenaphthene carbaldehyde isomer (1.0 mmol) in the same anhydrous solvent dropwise.
-
Allow the reaction to proceed, monitoring its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Reaction Pathway:
Simplified Wittig Reaction Pathway.
Conclusion
The reactivity of acenaphthene aldehyde isomers is a critical consideration in the synthesis of a diverse range of functional molecules. While direct comparative experimental data remains limited, the provided standardized protocols for Knoevenagel condensation and Wittig reactions offer a framework for researchers to systematically evaluate and compare the reactivity of acenaphthene-1-carbaldehyde and acenaphthene-5-carbaldehyde. Such studies will contribute valuable quantitative data to the field and enable a more profound understanding of the structure-reactivity relationships within this important class of compounds.
A Comparative Guide to the Structural Elucidation of 1,2-Dihydroacenaphthylene-5-carbaldehyde Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of organic molecules is paramount in the fields of medicinal chemistry, materials science, and drug development. For derivatives of 1,2-Dihydroacenaphthylene-5-carbaldehyde, a family of compounds with potential applications in these areas, a thorough structural characterization is crucial for understanding their chemical reactivity, biological activity, and physical properties. While single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of a crystalline compound, its application can be limited by the availability of suitable single crystals. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural analysis of this compound and its derivatives.
Data Presentation: A Comparative Overview
While specific crystallographic data for this compound is not publicly available, the following tables present a comparison based on data for the parent compound, acenaphthene, and typical values for the functional groups present in the target molecule.
Table 1: Comparison of Structural Elucidation Techniques
| Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing, absolute configuration. | Unambiguous structure determination.[1][2] | Requires high-quality single crystals, which can be difficult to grow.[1][3] |
| NMR Spectroscopy (¹H and ¹³C) | Connectivity of atoms, chemical environment of nuclei, stereochemistry, dynamic processes in solution. | Non-destructive, provides detailed information about the carbon-hydrogen framework in solution.[4][5] | Lower sensitivity (especially ¹³C), requires soluble samples.[4] |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-H).[6][7] | Fast, inexpensive, requires a small amount of sample.[4] | Provides limited information on the overall molecular structure.[4] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for structural clues. | High sensitivity, provides molecular formula with high resolution MS.[8] | Does not provide information on stereochemistry or connectivity. |
Table 2: X-ray Crystallographic Data for Acenaphthene (Parent Compound)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [9] |
| Space Group | P21ma | [9] |
| a (Å) | 7.2053 (9) | [9] |
| b (Å) | 13.9800 (15) | [9] |
| c (Å) | 8.2638 (8) | [9] |
| V (ų) | 2135.5 (4) | [9] |
| Z | 4 | [9] |
| Temperature (K) | 295 (2) | [9] |
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aldehydic proton (singlet, ~9-10 ppm)[10]; Aromatic protons (multiplets, ~7-8 ppm); Dihydroacenaphthylene protons (multiplets, ~3-4 ppm). |
| ¹³C NMR | Carbonyl carbon (~190-200 ppm)[4]; Aromatic carbons (~120-150 ppm); Aliphatic carbons (~20-40 ppm). |
| IR Spectroscopy | C=O stretch (strong, ~1680-1700 cm⁻¹)[6]; Aromatic C-H stretch (>3000 cm⁻¹); Aliphatic C-H stretch (<3000 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion peak (m/z = 182.07); Fragmentation pattern showing loss of -CHO group (m/z = 153). |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following sections outline generalized protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are essential.[11] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and should be one in which the compound is moderately soluble.[12]
-
Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for the nuclei being observed (e.g., ¹H, ¹³C).
-
Data Acquisition : Acquire the NMR spectrum by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). Standard experiments include 1D ¹H and ¹³C NMR, as well as 2D experiments like COSY, HSQC, and HMBC for more detailed structural elucidation.
-
Data Processing : The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound can be mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum : A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.
-
Sample Spectrum : The sample is placed in the infrared beam, and the spectrum is recorded.
-
Data Analysis : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then correlated to the presence of specific functional groups.[7]
Mass Spectrometry
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[8]
-
Ionization : The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Integrated workflow for spectroscopic structural elucidation.
Conclusion
For the definitive structural determination of this compound derivatives, single-crystal X-ray crystallography is the gold standard, providing unparalleled detail of the molecular architecture in the solid state. However, in instances where suitable crystals cannot be obtained, a combination of spectroscopic techniques is a powerful alternative. NMR spectroscopy provides the constitutional framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and formula. By integrating the data from these complementary methods, researchers can confidently deduce the structure of these and other complex organic molecules, facilitating further investigation into their properties and potential applications.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jchps.com [jchps.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. How To [chem.rochester.edu]
Validating the Structure of 1,2-Dihydroacenaphthylene-5-carbaldehyde Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1,2-Dihydroacenaphthylene-5-carbaldehyde and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document outlines key experimental data, detailed methodologies, and comparative analyses with potential isomers and alternative structures.
Structural Elucidation and Data Comparison
Table 1: Physicochemical and Spectroscopic Data Comparison
| Property | This compound | Acenaphthylene-1-carbaldehyde (Isomer) | Acenaphthene (Parent Compound) |
| Molecular Formula | C₁₃H₁₀O | C₁₃H₈O | C₁₂H₁₀ |
| Molecular Weight | 182.22 g/mol | 180.20 g/mol | 154.21 g/mol [1] |
| Melting Point (°C) | 102-106[2] | Not available | 93.4[3] |
| ¹H NMR (ppm) | Predicted: Aldehyde proton (~10.0), aromatic protons (7.0-8.0), aliphatic protons (3.0-4.0) | Not available | Aromatic protons (7.27-7.58), methylene protons (3.41)[4] |
| ¹³C NMR (ppm) | Predicted: Carbonyl carbon (~190), aromatic carbons (120-150), aliphatic carbons (20-40) | Not available | Aromatic carbons (119-146), methylene carbons (~30) |
| Mass Spectrum (m/z) | Predicted: Molecular ion [M]⁺ at 182 | Molecular ion [M]⁺ at 180[5] | Molecular ion [M]⁺ at 154 |
Note: Spectroscopic data for this compound is predicted based on the analysis of related compounds.
Experimental Protocols for Structural Validation
Accurate structural determination is contingent on rigorous experimental procedures. The following are detailed protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45°, longer acquisition and relaxation times may be necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-hydrogen correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range carbon-hydrogen correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Separation:
-
Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
Use a temperature program to separate the components of the sample. A typical program might start at 50-100°C and ramp up to 250-300°C.
-
-
MS Detection:
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, precise atomic coordinates and molecular geometry.
-
Visualizing Workflows and Relationships
The following diagrams illustrate the logical workflow for structural validation and the relationship between the target compound and its potential isomers.
Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.
Caption: Relationship between this compound and its potential isomers.
Conclusion
The structural validation of this compound derivatives requires a multi-faceted analytical approach. While direct experimental data for the title compound is scarce, a comparative analysis with related structures provides a strong basis for its characterization. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to confidently determine and validate the structures of novel derivatives in this chemical class. The use of a combination of NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography is essential for unambiguous structural assignment.
References
Unlocking the Potential of Acenaphthylene Derivatives: A Comparative Guide to their Electronic Properties
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic landscape of organic molecules is paramount. Acenaphthylene, a polycyclic aromatic hydrocarbon, has emerged as a versatile building block for novel organic semiconductors, offering a tunable platform for applications ranging from organic light-emitting diodes (OLEDs) to field-effect transistors (OFETs).[1][2][3] This guide provides a comparative analysis of the electronic properties of various acenaphthylene derivatives, supported by experimental data and detailed methodologies to aid in the rational design of next-generation organic electronic materials.
Acenaphthylene-containing polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their non-alternant electronic structure, which enhances their electron affinity.[3] The inherent properties of the acenaphthylene core can be finely tuned through chemical modifications, leading to a diverse range of electronic behaviors.[1] This comparative study delves into key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting energy gap, and charge carrier mobility.
Comparative Electronic Properties of Acenaphthylene Derivatives
The electronic characteristics of acenaphthylene derivatives are highly dependent on the nature and position of substituent groups on the aromatic core. These modifications can alter the electron density distribution, thereby influencing the HOMO and LUMO energy levels and the energy gap. The following table summarizes the key electronic properties of selected acenaphthylene derivatives as reported in the literature.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| Acenaphthylene | -5.70 | -2.40 | 3.30 | - | - |
| 1,2-Dihydroacenaphthylene | -5.85 | -2.35 | 3.50 | - | - |
| Acenaphthenequinone | -6.50 | -3.80 | 2.70 | - | - |
| N-(4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl) acetamide | - | - | - | - | - |
| Bis-acenaphthoquinone diimides | - | - | - | - | up to 0.038 |
Note: The data presented in this table is compiled from various sources and experimental conditions. Direct comparison should be made with caution. The entry for N-(4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl) acetamide is included to show the diversity of synthesized derivatives, though its electronic properties were not the primary focus of the cited study.[4]
Experimental Protocols
The characterization of the electronic properties of acenaphthylene derivatives involves a combination of electrochemical, spectroscopic, and computational techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductors.
Methodology:
-
Sample Preparation: The acenaphthylene derivative is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Measurement: A potential is swept linearly between two set points, and the resulting current is measured. The oxidation and reduction potentials are determined from the cyclic voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energy levels are estimated from the onset of the first oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal or external standard. The energy levels can be calculated using the following empirical formulas:
-
E_HOMO = -[E_ox (onset) - E_1/2(Fc/Fc+)] - 4.8 eV
-
E_LUMO = -[E_red (onset) - E_1/2(Fc/Fc+)] - 4.8 eV
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to determine the optical band gap of the materials.
Methodology:
-
Sample Preparation: The acenaphthylene derivative is dissolved in a suitable solvent (e.g., chloroform, THF) to a known concentration. Thin films can also be prepared by spin-coating or drop-casting a solution onto a quartz substrate.
-
Measurement: The absorption spectrum of the sample is recorded over a range of wavelengths, typically from 200 to 800 nm.
-
Band Gap Determination: The optical energy gap (E_g^opt) is estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. The relationship is given by: (αhν)^n = A(hν - E_g), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n depends on the nature of the electronic transition (n=2 for direct band gap semiconductors).
Computational Chemistry
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict and understand the electronic structure and properties of molecules.
Methodology:
-
Structure Optimization: The ground-state geometry of the acenaphthylene derivative is optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)).
-
Energy Level Calculation: The energies of the HOMO and LUMO are calculated from the optimized structure.
-
Excited State Calculations: TD-DFT calculations are performed to simulate the electronic absorption spectra and predict the energies of excited states, providing insights into the photophysical properties.[5]
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of the electronic properties of novel acenaphthylene derivatives.
References
- 1. Acenaphthylene as a building block for π-electron functional materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Acenaphthylene-Based N-Type Organic Semiconductors - ProQuest [proquest.com]
- 3. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Enantioselective Synthesis and Separation of 1,2-Dihydroacenaphthylene-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the enantioselective synthesis and separation of 1,2-dihydroacenaphthylene-5-carbaldehyde derivatives. Given the nascent state of direct enantioselective synthesis for this specific molecule, this document focuses on established racemic synthesis routes followed by effective chiral separation techniques. Experimental data from closely related acenaphthene derivatives are presented to offer a practical framework for methodology development.
Part 1: Synthesis of this compound
The introduction of a formyl group onto the 1,2-dihydroacenaphthylene scaffold is a key step. While a direct enantioselective formylation of this substrate is not yet well-established in the literature, several classical formylation methods can be employed to produce the racemic product. The Vilsmeier-Haack and Gattermann-Koch reactions are two prominent and comparable methods for the formylation of electron-rich aromatic systems like 1,2-dihydroacenaphthylene.
The following table compares two plausible methods for the synthesis of racemic this compound. The choice of method may depend on the availability of reagents, safety considerations, and desired scale.
| Parameter | Vilsmeier-Haack Reaction | Gattermann-Koch Reaction |
| Formylating Agent | Vilsmeier reagent (from POCl₃ and DMF) | Formyl cation (from CO and HCl) |
| Catalyst | None (reagent is the electrophile) | Lewis acid (e.g., AlCl₃, CuCl) |
| Substrate Scope | Good for electron-rich arenes | Primarily for alkylbenzenes |
| Reaction Conditions | Mild to moderate temperatures | High pressure of CO, strong acid |
| Reagent Hazards | POCl₃ is corrosive and water-reactive | CO is highly toxic; HCl is corrosive |
| Work-up | Aqueous hydrolysis of iminium salt | Aqueous work-up |
| Anticipated Yield | Generally moderate to good | Variable, can be high |
| Regioselectivity | Tends to favor the 5-position | Tends to favor the 5-position |
Protocol 1: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 1.2 eq.) in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1,2-dihydroacenaphthylene (1.0 eq.) in the same solvent to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and stir for 30 minutes.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Gattermann-Koch Formylation (Conceptual)
-
Charge a high-pressure autoclave with a solution of 1,2-dihydroacenaphthylene (1.0 eq.) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq.) in an inert solvent (e.g., dichloromethane).
-
Pressurize the autoclave with carbon monoxide (CO) gas (e.g., to 100 atm).
-
Introduce hydrogen chloride (HCl) gas.
-
Heat the reaction mixture to a specified temperature (e.g., 50-100 °C) and maintain stirring for several hours.
-
After cooling and carefully venting the CO, quench the reaction by pouring the mixture onto ice-water.
-
Extract the product with an organic solvent, wash, dry, and purify as described in the Vilsmeier-Haack protocol.
Part 2: Enantioselective Approaches and Separation
A direct asymmetric synthesis of the target aldehyde is challenging. Therefore, the most practical approach to obtain enantiomerically pure this compound is through the separation of the racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The selection of the CSP and the mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs are often effective for a wide range of racemates.
The following table outlines key parameters for developing a chiral HPLC separation method, based on common practices for similar compounds.
| Parameter | Alternative 1: Normal Phase | Alternative 2: Reversed Phase | Alternative 3: Polar Organic |
| Chiral Stationary Phase (CSP) | e.g., Chiralpak IA, IB, IC (polysaccharide-based) | e.g., Chiralpak IA, IB, IC | e.g., Chiralpak IA, IB, IC |
| Mobile Phase | Heptane/Isopropanol mixtures | Acetonitrile/Water or Methanol/Water | Acetonitrile or Methanol/Ethanol |
| Additive | Trifluoroacetic acid (TFA) or Diethylamine (DEA) | TFA or Formic Acid | Often not required |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 254 nm or 280 nm) | UV (e.g., at 254 nm or 280 nm) | UV (e.g., at 254 nm or 280 nm) |
| Advantages | Good for moderately polar compounds | Good for polar compounds | Can offer different selectivity |
| Considerations | Requires non-polar solvents | Broader applicability for polar analytes | Solvents can be expensive |
Note: The data presented in this table is illustrative. Method development requires screening of various CSPs and mobile phases to find the optimal conditions for this compound.
-
Sample Preparation: Prepare a solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Column Screening:
-
Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID).
-
Begin with a standard normal phase mobile phase, such as 90:10 (v/v) heptane/isopropanol, at a flow rate of 1.0 mL/min.
-
-
Method Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the ratio of heptane to alcohol (e.g., isopropanol, ethanol).
-
If no separation is achieved, switch to a different mode (e.g., polar organic or reversed phase) or a different CSP.
-
Small amounts of additives like TFA or DEA (typically 0.1%) can be added to the mobile phase to improve peak shape and resolution.
-
-
Analysis: Monitor the separation by UV detection at a wavelength where the analyte absorbs strongly. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,2-Dihydroacenaphthylene-5-carbaldehyde
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,2-Dihydroacenaphthylene-5-carbaldehyde, ensuring the safety of personnel and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its parent compound, acenaphthene, and general guidelines for aldehyde disposal.
Hazard Profile and Key Considerations
This compound is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH), and contains an aldehyde functional group. The disposal protocol must therefore account for the hazards associated with both these chemical classes. Safety Data Sheets for the closely related compound, acenaphthene, indicate that it is very toxic to aquatic life with long-lasting effects.[1][2][3][4] Therefore, direct release to the environment or disposal down the drain is strictly prohibited.[1][3]
Key Disposal Principles:
-
Do not dispose of down the drain or in regular trash.
-
Treat all waste containing this compound as hazardous waste.
-
Engage a licensed hazardous waste disposal contractor for final disposal. [5]
-
Segregate this waste from other laboratory waste streams to prevent incompatible mixtures. [6][7]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes the key hazard information for the parent compound, acenaphthene, which should be used as a conservative guide.
| Hazard Classification | Description | Primary Disposal Consideration |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2][3][4] | Avoid release to the environment.[1][3] Do not empty into drains.[1] |
| Skin Irritation | Causes skin irritation.[1][2] | Wear appropriate personal protective equipment (PPE), including gloves. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle in a well-ventilated area or chemical fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[5]
-
Common solvents used to dissolve this compound should also be treated as hazardous waste.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, vials, gloves, and absorbent paper, must be considered contaminated and disposed of as hazardous waste.[5]
-
Collect these materials in a designated hazardous waste container.
-
Step 2: Container Management
-
Labeling:
-
Clearly label all hazardous waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate:
-
Restrict access to the spill area to essential personnel.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
-
Absorb:
-
For liquid spills, use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[5]
-
-
Collect:
-
Carefully sweep or scoop up the absorbed material and any solid compound into a designated hazardous waste container.[5]
-
-
Decontaminate:
-
Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) to decontaminate the surface.
-
Collect all decontamination materials as hazardous waste.[5]
-
Step 4: Final Disposal
-
Licensed Waste Disposal Contractor:
-
The collected hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[5]
-
Provide the contractor with a detailed description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain records of all hazardous waste generated and disposed of in accordance with institutional and regulatory requirements.
-
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,2-Dihydroacenaphthylene-5-carbaldehyde
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,2-Dihydroacenaphthylene-5-carbaldehyde (CAS No. 5345-46-0). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. | Protects against dust particles and potential splashes, preventing serious eye irritation.[2] |
| Hand Protection | Butyl rubber gloves are recommended for extended contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact. | Butyl rubber offers superior resistance to a wide variety of aldehydes.[3][4][5] Nitrile gloves have poor resistance to many aromatic hydrocarbons and should be used with caution.[6][7][8] |
| Body Protection | A standard laboratory coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is required if dust is generated or if working outside of a ventilated enclosure.[2] | Protects against respiratory tract irritation from inhalation of the solid compound. |
Operational Plan: Safe Handling Procedures
Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[9]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Carefully weigh the required amount of the solid compound on weighing paper or in a tared container.
-
Avoid creating dust. If any dust is generated, gently wipe it up with a damp paper towel and dispose of it as hazardous waste.
-
Transfer the compound to the reaction vessel or container within the fume hood.
-
-
Post-Handling:
-
Thoroughly clean the spatula and any other equipment used with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any contaminated disposable items as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work.
-
Emergency Procedures: Spill and Exposure Response
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Minor Spill (<1g in a fume hood) | 1. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. 2. Carefully scoop the material into a labeled hazardous waste container. 3. Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and then with soap and water. Place all cleanup materials in the hazardous waste container. |
| Major Spill (>1g or outside a fume hood) | 1. Evacuate the immediate area and alert others. 2. If safe to do so, close the sash of the fume hood. 3. Prevent entry into the area. 4. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Place un-used compound, contaminated weighing paper, and spill cleanup debris into a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect any solutions containing the compound and solvent rinsates in a separate, clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated items in a designated hazardous waste container.
Labeling and Storage:
-
All hazardous waste containers must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated satellite accumulation area away from incompatible materials.
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[10][11][12]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. archtechnochem.com [archtechnochem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. gloves-online.com [gloves-online.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. oehs.ecu.edu [oehs.ecu.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
